In Vitro Pharmacological Profile of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine: A Technical Guide for Preclinical Evaluation
As application scientists in early-stage drug discovery, we frequently encounter novel structural chimeras that require rigorous, self-validating in vitro frameworks to decode their polypharmacology. The compound 4-(5-Fl...
Author: BenchChem Technical Support Team. Date: April 2026
As application scientists in early-stage drug discovery, we frequently encounter novel structural chimeras that require rigorous, self-validating in vitro frameworks to decode their polypharmacology. The compound 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine —structurally classified as 5-fluoro-
α
-methylhomotryptamine—represents a fascinating intersection of three distinct pharmacophores.
This whitepaper provides an authoritative, step-by-step technical guide to evaluating its pharmacological profile, detailing the causality behind our experimental designs and the structural determinants driving its activity.
Part 1: Structure-Activity Relationship (SAR) & Mechanistic Causality
To design an effective screening cascade, we must first deconstruct the molecule's architecture to predict its behavior at monoaminergic targets:
The Homotryptamine Backbone (Chain Elongation):
Standard possess an ethyl chain linking the indole core to the amine[1]. By elongating this to a propyl chain (creating a homotryptamine), the molecule's pharmacological preference shifts away from direct 5-HT receptor agonism and heavily toward serotonin transporter (SERT) affinity. This is well-documented in studies of , which act as potent selective serotonin reuptake inhibitors (SSRIs)[2]. For instance, exhibits a potent SERT IC50 of 58 nM[3].
The
α
-Methyl Substitution:
The addition of a methyl group at the alpha carbon introduces critical steric hindrance adjacent to the primary amine. Mechanistically, this protects the molecule from rapid oxidative deamination by monoamine oxidase (MAO), significantly extending its in vitro half-life. Furthermore,
α
-alkylation frequently converts pure transporter inhibitors into substrate-type monoamine releasing agents (MRAs).
The 5-Fluoro Substitution:
Halogenation at the 5-position of the indole ring alters the electronic distribution of the core. Drawing parallels from its closest characterized relative, (1-(5-fluoro-1H-indol-3-yl)butan-2-amine), the 5-fluoro group drastically enhances selectivity for SERT and DAT over NET, while also conferring partial 5-HT2A agonism and MAO-A inhibitory properties[4].
Part 2: Self-Validating In Vitro Protocols
To rigorously evaluate this predicted profile, we deploy a tripartite assay system. Each protocol is engineered with internal controls to ensure the system is self-validating, preventing false positives caused by compound aggregation or assay degradation.
Objective: Determine the binding affinity (Ki) at human monoamine transporters.
Causality & Design: Monoamine transporter binding is strictly ion-dependent; omitting specific salts will abolish specific binding. Furthermore, highly lipophilic indoles tend to stick to plastic and filter matrices, requiring surface passivation.
Membrane Preparation: Homogenize HEK293 cells stably expressing human SERT, DAT, or NET in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with 120 mM NaCl and 5 mM KCl. Insight: The Na+/K+ gradient is the thermodynamic driver for the transporter; these ions must be present to maintain the transporter's high-affinity conformational state.
Incubation: Incubate 50 µg of membrane protein with the respective radioligand (
[3H]
citalopram for SERT,
[3H]
WIN 35,428 for DAT) and serial dilutions of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine (10 pM to 10 µM) in a 96-well plate for 60 minutes at 25°C.
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Insight: PEI confers a positive charge to the filter, repelling the protonated amine of our compound and drastically reducing non-specific binding (NSB).
Self-Validating System: NSB is empirically defined using 10 µM fluoxetine (for SERT). If the specific signal-to-noise ratio drops below 5:1, the assay invalidates itself, indicating radioligand degradation or membrane compromise. Calculate the IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Objective: Differentiate between receptor binding and functional efficacy (Gq-coupled activation).
Causality & Design: Because 5-HT2A is a Gq-coupled GPCR, activation leads to PLC cleavage of PIP2 into IP3, triggering intracellular calcium release. We measure this using a fluorescent calcium indicator.
Cell Seeding: Seed CHO-K1 cells expressing human 5-HT2A receptors at 40,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight.
Dye Loading: Remove media and add Fluo-4 NW calcium assay buffer containing 2.5 mM probenecid. Insight: Probenecid is a crucial organic anion transporter inhibitor. Without it, the cells will actively pump the Fluo-4 dye into the extracellular space, destroying the signal window.
Data Acquisition: Add the test compound using a Fluorometric Imaging Plate Reader (FLIPR). Monitor fluorescence (Ex 494 nm / Em 516 nm) continuously for 3 minutes.
Self-Validating System: Use 5-HT as a full agonist reference (defining Emax = 100%). Pre-incubate a parallel set of wells with 1 µM ketanserin (a selective 5-HT2A antagonist). If ketanserin fails to rightward-shift the test compound's dose-response curve, the observed calcium flux is deemed an off-target artifact.
Protocol 3: MAO-A/B Enzymatic Inhibition Assay
Objective: Assess off-target monoamine oxidase inhibition driven by the
α
-methyl and 5-fluoro motifs.
Causality & Design: Traditional radiometric MAO assays are cumbersome. We utilize a continuous fluorometric assay using kynuramine, which is non-fluorescent until deaminated by MAO into 4-hydroxyquinoline.
Enzyme Incubation: Mix recombinant human MAO-A or MAO-B with the test compound in potassium phosphate buffer (100 mM, pH 7.4). Incubate for 15 minutes at 37°C. Insight: This pre-incubation is critical to capture mechanism-based (irreversible) inhibition, which is common with
α
-alkylated tryptamines.
Reaction Initiation: Add 50 µM kynuramine to initiate the reaction.
Self-Validating System: Measure fluorescence (Ex 310 nm / Em 400 nm) kinetically over 30 minutes. The linear velocity of the reaction must be maintained; a plateau indicates substrate depletion, invalidating the calculated IC50. Clorgyline (MAO-A) and selegiline (MAO-B) are run in parallel as absolute reference standards.
Part 3: Quantitative Data Summary
Based on the SAR extrapolation from its closest characterized analogs, the expected in vitro pharmacological profile for 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is summarized below.
Preliminary Toxicity Assessment of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine: A Framework for Novel Indoleamine Psychoactive Compounds
An In-Depth Technical Guide Abstract This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological evaluation of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine, a novel research chemical. Give...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological evaluation of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine, a novel research chemical. Given the absence of specific toxicological data for this entity, this framework is built upon established principles derived from structurally analogous compounds, namely substituted indoleamines and phenethylamines. As a Senior Application Scientist, the author emphasizes a logic-driven, mechanism-aware approach that prioritizes in vitro and in silico methods to refine and reduce subsequent in vivo studies. The guide provides detailed, field-proven protocols for assessing key toxicological endpoints, including genotoxicity, cytotoxicity, and critical safety pharmacology parameters, with a particular focus on cardiovascular and central nervous system liabilities. The objective is to equip researchers, scientists, and drug development professionals with a robust, scientifically-grounded workflow to characterize the preliminary safety profile of this and similar novel psychoactive substances, ensuring data integrity and aligning with modern regulatory expectations.
Introduction: Deconstructing the Toxicological Hypothesis
The molecule 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine presents a hybrid structure that warrants a multi-faceted toxicological investigation. Its core is an indole scaffold, a privileged structure in neuropharmacology, fused with a butan-2-amine side chain, which confers a structural analogy to substituted amphetamines. The strategic incorporation of a fluorine atom is a common medicinal chemistry strategy to modulate metabolic stability and receptor binding affinity[1][2].
This structural mosaic informs our toxicological hypothesis:
Indole Core: Naturally occurring indoles have been evaluated for genotoxicity, with some demonstrating the potential to form DNA adducts[3]. Therefore, a primary concern is the potential for mutagenicity or clastogenicity.
Amphetamine-like Side Chain: Substituted amphetamines are well-documented for their potential to induce neurotoxicity, targeting dopaminergic and serotonergic systems through mechanisms like oxidative stress and excitotoxicity[4][5][6].
Serotonergic Activity: As an indoleamine, the compound is a prime candidate for interaction with serotonin (5-HT) receptors. Of paramount importance is the assessment of activity at the 5-HT2B receptor subtype. Agonism at this receptor is strongly linked to drug-induced cardiac valvulopathy, a serious cardiotoxic effect that has led to the withdrawal of drugs like fenfluramine[7][8][9].
Fluorine Moiety: While often enhancing the drug-like properties of a molecule, the metabolism of fluorinated compounds must be considered, as it can occasionally lead to toxic metabolites[2][10].
This guide proposes a tiered approach, beginning with high-throughput in vitro screens to identify primary liabilities before proceeding to more complex in vivo safety pharmacology studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Tier 1: In Vitro & In Silico Liability Screening
The initial phase focuses on identifying potential hazards using computational and cell-based assays. This allows for early, cost-effective decision-making. Preclinical drug development guidelines recommend a standard battery of in vitro tests before first-in-human exposure[11][12].
In Silico Toxicity Prediction
Before initiating wet-lab experiments, Quantitative Structure-Toxicity Relationship (QSTR) models can provide valuable preliminary assessments. Software platforms like TOPKAT can predict various toxicological endpoints based solely on the molecule's 2D structure[13].
Key Predicted Endpoints:
Ames Mutagenicity
Rodent Carcinogenicity
Developmental Toxicity Potential (DTP)
Rat Oral LD50 (provides a starting point for in vivo dose range finding)
While predictive, these results are not a substitute for experimental data but are invaluable for guiding the subsequent testing strategy.
Genotoxicity Assessment
Genotoxicity testing is a cornerstone of preclinical safety evaluation, designed to detect compound-induced damage to DNA and chromosomes[14].
Causality: The Ames test is a rapid and widely used screen to detect a compound's potential to cause gene mutations[15]. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A positive result (mutagen) is indicated by the compound causing a reverse mutation that restores the ability of the bacteria to grow on an amino acid-deficient medium.
Step-by-Step Methodology:
Strain Selection: Utilize a standard panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., Aroclor-induced rat liver homogenate, S9 fraction) to detect metabolites that may be genotoxic[3].
Plate Incorporation Method:
a. To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix (for activated plates) or buffer (for non-activated plates).
b. Vortex gently and pour onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control (vehicle) indicates a positive result. Include positive controls (e.g., sodium azide, 2-nitrofluorene) to validate the assay.
Causality: This assay detects chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity). Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. Their presence indicates a genotoxic event.
Step-by-Step Methodology:
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).
Compound Exposure: Treat cell cultures with at least three concentrations of the test compound, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours). Include vehicle and positive controls (e.g., mitomycin C, colchicine).
Recovery and Cytokinesis Block: Remove the compound and culture for a period equivalent to 1.5-2.0 normal cell cycle lengths. Add cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.
Harvesting and Staining: Harvest the cells, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA stain like DAPI).
Analysis: Using microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Neurotoxicity & Cytotoxicity Screening
Given the amphetamine-like substructure, assessing direct neurotoxicity is critical. Dopaminergic cell lines, such as SH-SY5Y, provide a relevant in vitro model for this purpose[16][17].
Caption: Workflow for assessing in vitro neurotoxicity in SH-SY5Y cells.
This is arguably the most critical in vitro screen due to the known risks of related compounds.
Causality: Agonism at the 5-HT2B receptor is a well-established mechanism for drug-induced cardiac valvular fibrosis[8][9]. An in vitro functional assay is essential to quantify the compound's activity at this target.
Step-by-Step Methodology:
Model System: Use a recombinant cell line stably expressing the human 5-HT2B receptor (e.g., CHO or HEK293 cells).
Functional Readout: Couple receptor activation to a downstream reporter, such as calcium mobilization (measured by a fluorescent dye like Fura-2) or inositol phosphate (IP1) accumulation (measured by HTRF assay).
Assay Procedure:
a. Plate the cells in a microplate format.
b. Add the test compound across a range of concentrations. Include a reference agonist (e.g., Serotonin) and an antagonist (e.g., SB204741) as controls.
c. Incubate for the appropriate duration based on the assay readout.
Data Analysis: Measure the signal and plot a concentration-response curve. Calculate the EC50 (potency) and Emax (efficacy relative to the reference agonist). Any significant agonist activity (low micromolar or better potency) is a major red flag for cardiotoxicity.
Causality: Blockade of the hERG potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias[18][19].
Step-by-Step Methodology:
Model System: Use a cell line expressing the hERG channel or automated patch-clamp systems.
Electrophysiology: Measure the hERG current in response to a specific voltage protocol before and after the application of the test compound at various concentrations.
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate an IC50 value. An IC50 value within 30-fold of the therapeutic plasma concentration is a cause for concern.
Tier 2: In Vivo Acute Toxicity & Safety Pharmacology
If the compound passes the in vitro screening (i.e., is non-genotoxic and shows acceptable margins for off-target activities), limited and well-defined in vivo studies are warranted to understand its integrated physiological effects. These studies must be conducted in compliance with regulatory guidelines[12][20].
Acute Systemic Toxicity
Causality: The goal is not to determine a precise LD50, but rather to identify the maximum tolerated dose (MTD) and observe signs of acute toxicity to inform dose selection for subsequent studies[21]. Modern methods like the Up-and-Down Procedure (UDP) or Fixed Dose Procedure are preferred over the classical LD50 test to reduce animal usage[22][23].
Caption: A modern, animal-sparing approach to acute toxicity testing.
Causality: Safety pharmacology studies investigate the effects of a test substance on vital organ functions. The core battery focuses on the central nervous, cardiovascular, and respiratory systems and is a regulatory requirement before human clinical trials[20].
A Functional Observational Battery (FOB) or modified Irwin test is performed in rodents to systematically assess behavioral and physiological changes.
Key Parameters Assessed:
Behavioral: Alertness, grooming, stereotypy, reactivity to stimuli.
Neurological: Gait, motor coordination (rotarod test), reflex responses (pinna, corneal).
Autonomic: Body temperature, salivation, pupil size.
Rationale: These observations can reveal potential CNS side effects like sedation, stimulation, or motor impairment, which are common with psychoactive compounds[4][5].
Continuous cardiovascular monitoring using radiotelemetry in a conscious, freely moving animal model (e.g., rat or dog) is the gold standard.
Rationale: This directly assesses the in vivo risk of hypertension, tachycardia, and arrhythmias predicted by in vitro assays. It is a critical study for any compound with potential serotonergic or sympathomimetic activity[7][19][25].
Whole-body plethysmography is a non-invasive method used to monitor respiratory function in conscious rodents.
Key Parameters Assessed:
Respiratory Rate
Tidal Volume
Minute Volume
Rationale: To detect potential respiratory depression or stimulation, which can be a liability for CNS-active drugs.
Data Integration and Conclusion
The preliminary toxicity profile of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is constructed by integrating the findings from this tiered assessment. A negative finding in the genotoxicity battery is a critical prerequisite for further development. Any significant agonist activity at the 5-HT2B receptor or potent inhibition of the hERG channel identified in Tier 1 would represent a major obstacle to development, likely halting the project.
Data from the in vivo studies provide the first look at the compound's integrated physiological effects, establishing a dose-response relationship for both desired pharmacological effects and adverse events. The clinical signs observed in the acute toxicity study (e.g., serotonin syndrome-like behaviors) combined with the cardiovascular telemetry data provide a comprehensive picture of the compound's safety pharmacology profile.
References
Kim, S. H., & Shon, Y. H. (2002). Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests. Environmental and molecular mutagenesis, 40(2), 89–96. [Link]
Hondebrink, L., & van den Berg, J. (2012). Cardiovascular toxicity of novel psychoactive drugs: lessons from the past. Naunyn-Schmiedeberg's archives of pharmacology, 385(12), 1165–1176. [Link]
Wang, X., & Zhang, D. (2024). Cardiotoxic effects of common and emerging drugs: role of cannabinoid receptors. Journal of cannabis research, 6(1), 13. [Link]
Carlier, J., & Giorgetti, A. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International journal of molecular sciences, 22(13), 6785. [Link]
O'Callaghan, J. P., & Miller, D. B. (1994). Neurotoxicity profiles of substituted amphetamines in the C57BL/6J mouse. The Journal of pharmacology and experimental therapeutics, 270(2), 741–751. [Link]
Carlier, J., & Giorgetti, A. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed, 22(13). [Link]
Wikipedia. (n.d.). Serotonin receptor agonist. Retrieved from [Link]
vivo Science GmbH. (2004). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. PARA BioScience Dossier. [Link]
Patel, R., & David, S. (2022). Adverse Cardiovascular Effects of Psychotropic Medications. British Journal of Cardiac Nursing, 17(11), 1-11. [Link]
Interagency Research Animal Committee. (1993). IRAC Recommendation on LD50 Testing. ILAR Journal, 35(3-4), 56-57. [Link]
O'Callaghan, J. P., & Miller, D. B. (n.d.). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. CDC Stacks. [Link]
Valentin, J. P., & Gadal, S. (2021). Safety Pharmacology assessment of drugs with biased 5-HT2B receptor agonism mediating cardiac valvulopathy. ResearchGate. [Link]
Zastrozhin, M. S., & Skrebova, E. V. (2021). THE CARDIAC CONSEQUENCES OF NEW PSYCHOACTIVE SUBSTANCES USING (LITERATURE REVIEW). ResearchGate. [Link]
Tack, J., & Camilleri, M. (2012). Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders. Alimentary pharmacology & therapeutics, 35(7), 745–767. [Link]
Varga, B., & Kovács, M. (2018). Comprehensive review of cardiovascular toxicity of drugs and related agents. Medicinal research reviews, 38(4), 1332–1403. [Link]
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]
O'Callaghan, J. P., & Miller, D. B. (1999). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice: Challenges to the Current Dogma. ResearchGate. [Link]
Krasnova, I. N., & Cadet, J. L. (2009). Amphetamine toxicities: classical and emerging mechanisms. Annals of the New York Academy of Sciences, 1152, 101–114. [Link]
Szaefer, H., & Ciska, E. (2022). The comparison of cytotoxic and genotoxic activities of glucosinolates, isothiocyanates, and indoles. Scientific reports, 12(1), 4945. [Link]
University of Texas at Arlington. (2015). LD 50 TESTING SOP. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Safety Guidelines. Retrieved from [Link]
Strickland, J., & Zeller, A. (2020). A Review of the LD50 and Its Current Role in Hazard Communication. ACS chemical health & safety, 28(1), 23–33. [Link]
Unknown Author. (n.d.). determination of acute toxicity (ld50). Ankara University Open Course Materials. [Link]
S. Asif, H., & A. Asif, S. (2012). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 2(4), 127-130. [Link]
Spiller, R. (2002). Serotonin and gut function: what a clinician should know. Gut, 51(1), 1–3. [Link]
Costa, V. M., & Silva, R. (2022). Genotoxic Aspects of Psychoactive Substances. International journal of molecular sciences, 23(21), 12908. [Link]
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(4), 678–680. [Link]
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]
Biotoxicity. (n.d.). Drug Discovery. Retrieved from [Link]
In vivo pharmacokinetics of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
An In-Depth Technical Guide to the In Vivo Pharmacokinetic Characterization of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine Foreword: The characterization of a drug candidate's behavior within a living organism is a cornersto...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vivo Pharmacokinetic Characterization of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
Foreword: The characterization of a drug candidate's behavior within a living organism is a cornerstone of modern drug development. This guide provides a comprehensive framework for designing, executing, and interpreting an in vivo pharmacokinetic (PK) study for the novel compound 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine. As specific PK data for this molecule are not extensively documented in publicly available literature, this document serves as a detailed methodological blueprint. It is designed for researchers, scientists, and drug development professionals, grounded in established principles and authoritative standards. Our narrative emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Section 1: The Strategic Imperative of Pharmacokinetic Profiling
The journey of a new chemical entity (NCE) from the laboratory to the clinic is contingent upon a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The integration of in vitro assays and in vivo characterizations provides a quantitative framework to predict human dose regimens and evaluate the potential for a safe and effective therapeutic agent.[1] For an indole derivative like 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine, early in vivo PK studies are critical for establishing its systemic exposure profile and informing crucial decisions in the lead optimization process.[2]
This guide will delineate a robust preclinical workflow, from study design and animal model selection to bioanalytical quantification and data interpretation, providing the necessary insights to evaluate the compound's viability.
Section 2: Preclinical In Vivo Study Design: A Blueprint for Success
The design of an in vivo PK study is paramount for generating clear, interpretable data. Every parameter, from the animal model to the sampling time points, must be deliberately chosen to address specific questions about the compound's behavior.
Rationale and Selection of the Animal Model
The choice of animal model is a critical decision based on physiological, metabolic, and practical considerations.[3] For initial PK screening of small molecules, rodent models are typically preferred.[4][5]
Primary Recommendation: Sprague-Dawley Rat. Rats are frequently favored for early PK studies because their larger size facilitates serial blood sampling from a single animal, which reduces inter-animal variability.[5] Their metabolic pathways for many drug classes have been well-characterized, providing a solid basis for initial evaluation.[3]
Alternative: C57BL/6 Mouse. Mice can also be used, especially in discovery settings where compound availability is limited.[5] However, due to smaller blood volumes, a composite study design (sparse sampling) where each time point is represented by a different subgroup of animals may be necessary.[1]
Expert Insight: The goal is to select a model that provides a reasonable approximation of human ADME processes.[3][6] While no animal model is a perfect surrogate, understanding the expression of key drug-metabolizing enzymes (e.g., Cytochrome P450s) in the chosen species relative to humans is vital for later-stage extrapolation.
Dosing Regimen: Intravenous vs. Oral Administration
To construct a comprehensive PK profile, the study must include both intravenous (IV) and oral (PO) administration routes in parallel groups.
Intravenous (IV) Dosing: This route ensures 100% of the drug enters systemic circulation directly. The data from the IV group is the gold standard for determining fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vd).[5]
Oral (PO) Dosing: Oral administration, typically via gavage, is essential for evaluating the compound's potential as an orally delivered therapeutic.[5] Key parameters derived from this arm include the maximum observed concentration (Cmax), time to reach Cmax (Tmax), and, crucially, oral bioavailability (F%).
Experimental Workflow Overview
The overall process follows a systematic progression from animal preparation to data analysis.
Caption: High-level workflow for an in vivo pharmacokinetic study.
Section 3: Detailed Experimental Protocols
Scientific rigor is embedded in the details of execution. The following protocols are designed to ensure data integrity and reproducibility.
Animal Preparation and Dosing
Acclimatization: House male Sprague-Dawley rats (n=3-5 per group) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study. Provide ad libitum access to standard chow and water.
Formulation: Prepare a 1 mg/mL solution of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine. For the IV dose, use a vehicle of 10% Solutol HS 15 / 90% Water for Injection. For the PO dose, a suspension in 0.5% methylcellulose in water may be appropriate.
Dosing:
IV Group: Administer a 1 mg/kg dose via a bolus injection into the tail vein.
PO Group: Administer a 5 mg/kg dose via oral gavage.
Blood Sample Collection and Processing
Sampling Schedule: Collect blood samples (~150 µL) into EDTA-coated tubes at the following time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
Collection: For serial sampling, collect blood from the jugular vein cannula if implanted, or via tail vein puncture.
Plasma Isolation: Immediately following collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes).[7]
Storage: Carefully transfer the resulting plasma supernatant to a new, clearly labeled microcentrifuge tube and store frozen at -80°C until bioanalysis.
Section 4: Bioanalytical Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices due to its exceptional sensitivity, selectivity, and robustness.[8][9][10]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.[7][11]
Thaw: Thaw plasma samples and an internal standard (IS) stock solution on ice. The IS should be a structurally similar molecule, if available.
Precipitation: In a 96-well plate or microcentrifuge tubes, add 100 µL of ice-cold acetonitrile containing the IS to 50 µL of each plasma sample.
Vortex: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
Centrifuge: Centrifuge the samples at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.
Transfer: Carefully transfer the supernatant to a new plate or autosampler vials for LC-MS/MS injection.
LC-MS/MS Method Parameters (Hypothetical)
The following are starting parameters that would require optimization for 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine.
Parameter
Suggested Setting
Rationale
LC Column
C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Provides good retention and separation for moderately polar to non-polar compounds like indole derivatives.[12]
Mobile Phase A
Water with 0.1% Formic Acid
Standard acidic modifier for good peak shape and ionization efficiency in positive mode.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Common organic solvent for reverse-phase chromatography.
Gradient
5% to 95% B over 3 minutes
A generic gradient to elute the compound of interest while separating it from matrix components.
Flow Rate
0.4 mL/min
Typical flow rate for analytical LC-MS.
Ionization Mode
Positive Electrospray Ionization (ESI+)
The amine group on the compound is readily protonated, making ESI+ the logical choice.[12]
MS/MS Transition
To be determined by infusion
The specific precursor ion ([M+H]⁺) and a stable product ion must be identified to create a Selective Reaction Monitoring (SRM) method for quantification.
Section 5: Pharmacokinetic Data Analysis
Non-compartmental analysis (NCA) is the standard method for evaluating pharmacokinetic data from early-stage studies.[13][14] It relies on algebraic equations and makes fewer assumptions than model-based approaches, providing a direct calculation of key PK parameters from the observed concentration-time data.[15][16]
Key Pharmacokinetic Parameters
The primary goal is to calculate the following parameters for both IV and PO routes.
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Indicates the peak exposure after oral dosing; related to efficacy and potential toxicity.[13][16]
Tmax
Time at which Cmax is observed
Represents the rate of drug absorption.
AUC
Area Under the plasma concentration-time Curve
Measures the total systemic drug exposure over time.[13]
t½
Elimination Half-life
The time required for the plasma concentration to decrease by half.
CL
Clearance
The volume of plasma cleared of the drug per unit of time; a measure of elimination efficiency.
Vd
Volume of Distribution
The apparent volume into which the drug distributes in the body.
F%
Oral Bioavailability
The fraction of the oral dose that reaches systemic circulation.
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Application Note & Synthetic Protocol
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Target Molecule: 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine (Fluorinated
α
-methylhomotryptamine derivative)
Introduction and Synthetic Strategy
The synthesis of 4-(5-fluoro-1H-indol-3-yl)butan-2-amine requires the precise construction of a 4-carbon alkylamine chain at the C3 position of the indole core. This compound serves as a critical building block in the development of serotonergic probes and central nervous system (CNS) active therapeutics.
To achieve high regioselectivity and yield, this protocol utilizes a two-step convergent strategy:
C-C Bond Formation: A Lewis acid-catalyzed Michael addition of 5-fluoroindole to methyl vinyl ketone (MVK) to yield the intermediate ketone[1].
C-N Bond Formation: A Borch reductive amination utilizing ammonium acetate and sodium cyanoborohydride (
NaBH3CN
) to convert the ketone to the primary amine[2].
Fig 1: Two-step synthetic workflow for 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine.
Step 1: Catalytic Michael Addition
Mechanistic Causality
The alkylation of indoles with
α,β
-unsaturated ketones typically faces challenges regarding C3 vs. N1 regioselectivity and catalyst deactivation. By employing Scandium(III) trifluoromethanesulfonate (
Sc(OTf)3
), a highly oxophilic and water-tolerant Lewis acid, the carbonyl oxygen of MVK is selectively activated[3]. This lowers the lowest unoccupied molecular orbital (LUMO) of the enone, facilitating a soft-soft nucleophilic attack from the electron-rich C3 position of the 5-fluoroindole.
Sc(OTf)3
is not deactivated by the basic indole nitrogen, allowing for a low catalyst loading (1 mol%) and exclusive C3-alkylation[1].
Experimental Protocol
Reagents:
5-Fluoroindole: 10.5 g (78.0 mmol, 1.0 eq)
Methyl vinyl ketone (MVK): 9.5 mL (117.0 mmol, 1.5 eq)
Sc(OTf)3
: 383 mg (0.78 mmol, 0.01 eq)
Acetonitrile (MeCN): 150 mL
Procedure:
Initialization: Charge a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar with 5-fluoroindole (10.5 g) and anhydrous MeCN (150 mL).
Activation: Cool the solution to 0 °C using an ice-water bath. Add MVK (9.5 mL) sequentially, followed by the rapid addition of
Sc(OTf)3
(383 mg)[1].
Propagation: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the system to warm to room temperature (20-25 °C). Stir for an additional 6 hours[1].
Termination & Workup: Concentrate the mixture in vacuo to remove MeCN. Dissolve the crude residue in ethyl acetate (200 mL) and wash with saturated aqueous
NaHCO3
(100 mL) and brine (100 mL).
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 4-(5-fluoro-1H-indol-3-yl)butan-2-one .
Step 2: Borch Reductive Amination
Mechanistic Causality
Converting the intermediate ketone to a primary amine requires the formation of an imine intermediate, followed by selective reduction. Using the Borch reductive amination conditions[2], ammonium acetate (
NH4OAc
) serves a dual purpose: it acts as the ammonia source and buffers the reaction to a mildly acidic pH (pH 4–6)[2]. At this pH, the imine is protonated to form an electrophilic iminium ion. Sodium cyanoborohydride (
NaBH3CN
) is specifically chosen because the electron-withdrawing cyano group stabilizes the boron-hydrogen bonds, making it unreactive toward ketones at pH > 4, but highly reactive toward the protonated iminium species[4].
Experimental Protocol
Reagents:
4-(5-Fluoro-1H-indol-3-yl)butan-2-one: 10.2 g (approx. 50.0 mmol, 1.0 eq)
Imine Formation: In a 1 L round-bottom flask, dissolve the ketone (10.2 g) in anhydrous MeOH (250 mL). Add
NH4OAc
(38.5 g). Stir the mixture at room temperature for 30–45 minutes to establish the ketone-imine equilibrium[2].
Reduction: Cool the flask to 0 °C. Add
NaBH3CN
(9.4 g) in small portions over 15 minutes to control the mild exotherm.
Propagation: Allow the reaction to warm to room temperature and stir for 16–24 hours under an inert atmosphere (Nitrogen or Argon).
Quenching (Critical Safety Step): Transfer the flask to a high-flow fume hood. Slowly add 1M aqueous HCl until the pH reaches < 3. Causality: This destroys excess
NaBH3CN
. Warning: This step generates highly toxic Hydrogen Cyanide (HCN) gas. Ensure vigorous stirring and adequate ventilation. Stir for 30 minutes.
Basification & Extraction: Carefully adjust the pH to > 10 using 2M aqueous NaOH. Extract the aqueous phase with Dichloromethane (DCM) (3 x 150 mL).
Purification: Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate in vacuo. Purify via reverse-phase chromatography or acid-base extraction to yield pure 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine .
Quantitative Reaction Parameters
Reaction Step
Transformation Type
Key Reagents
Catalyst / Reductant
Temp / Time
Expected Yield
Step 1
Michael Addition (C-C)
5-Fluoroindole, MVK
Sc(OTf)3
(1 mol%)
0 °C
→
RT / 7 h
82 - 88%
Step 2
Reductive Amination (C-N)
Ketone Intermediate,
NH4OAc
NaBH3CN
(3.0 eq)
0 °C
→
RT / 16 h
65 - 75%
References
WO2008121670A1 - Pyrimidine hydrazide compounds as pgds inhibitors - Google Patents.Google Patents.
Borch Reductive Amination.Alfa Chemistry.
Reductive Amination, and How It Works.Master Organic Chemistry.
GC-MS Analysis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine: A Validated Method for Identification and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The proliferation of novel psychoactive substances (NPS) presents a continuous challenge for forensic and research laboratories...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The proliferation of novel psychoactive substances (NPS) presents a continuous challenge for forensic and research laboratories, requiring the development of robust and reliable analytical methods. This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine, a fluorinated tryptamine analog. Due to the inherent polarity and thermal lability of the primary amine and indole moieties, a derivatization step using pentafluoropropionic anhydride (PFPA) is incorporated to improve chromatographic performance and mass spectral clarity. We provide a step-by-step protocol covering sample preparation, derivatization, optimized GC-MS parameters, and expected fragmentation patterns. This guide is intended to serve as a foundational method for laboratories involved in the identification, confirmation, and quantification of this compound in seized materials or for research purposes.
Introduction and Rationale
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is a synthetic tryptamine derivative. Tryptamines are a class of compounds known for their psychoactive effects, and the introduction of substitutions, such as a fluorine atom on the indole ring, is a common strategy in the design of NPS to modulate pharmacological activity. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis, offering excellent chromatographic separation and definitive structural identification through mass spectral fragmentation patterns.[1][2]
However, direct analysis of polar, high-boiling-point compounds like tryptamines can be challenging. The presence of active hydrogen atoms in the primary amine (-NH₂) and indole (-NH) groups leads to poor peak shape (tailing) due to interactions with the GC column and potential thermal degradation in the hot injector.[3] To overcome these issues, chemical derivatization is employed. This process replaces active hydrogens with non-polar functional groups, thereby increasing the analyte's volatility and thermal stability, resulting in sharper, more symmetrical chromatographic peaks.[4][5]
This protocol utilizes acylation with pentafluoropropionic anhydride (PFPA), a common and highly effective derivatizing agent for amines.[6][7] The resulting N,N-di-pentafluoropropionyl derivative is significantly more amenable to GC-MS analysis and yields characteristic high-mass ions, aiding in confident identification.[8]
Experimental Workflow
The overall analytical process follows a logical sequence from sample preparation to data interpretation. This workflow is designed to ensure reproducibility and accuracy.
Caption: Overall experimental workflow for GC-MS analysis.
Analyte: 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine standard or seized material.
Equipment: Analytical balance, vortex mixer, heating block or oven, nitrogen evaporator, autosampler vials with inserts, gas chromatograph coupled to a mass spectrometer (GC-MS).
Standard and Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of the reference standard or homogenized seized material.
Transfer the material to a 1.5 mL glass vial.
Add 1.0 mL of methanol.
Vortex thoroughly for 1 minute until fully dissolved. This serves as the stock solution. For quantitative analysis, prepare a series of dilutions from this stock.
Derivatization Protocol
Safety Note: PFPA is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
Transfer 100 µL of the methanolic stock solution into a 2 mL autosampler vial.
Gently evaporate the solvent to complete dryness under a stream of nitrogen at approximately 40°C. It is crucial to remove all methanol as it can interfere with the derivatization reaction.
Add 50 µL of ethyl acetate to the dried residue.
Add 50 µL of PFPA to the vial.
Immediately cap the vial tightly to prevent evaporation and ingress of moisture.
Vortex for 10 seconds.
Heat the vial at 70°C for 20 minutes in a heating block or oven.
Allow the vial to cool to room temperature.
Evaporate the remaining solvent and excess reagent to dryness under a gentle stream of nitrogen.
Reconstitute the derivatized residue in 1.0 mL of ethyl acetate. The sample is now ready for GC-MS analysis.
Instrumentation and Parameters
The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used. A standard non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for this analysis.[9][10]
Parameter
Setting
Rationale
GC System
Agilent 8890 or equivalent
Provides reliable and reproducible chromatographic performance.
Injector
Split/Splitless
Mode
Splitless
Maximizes sensitivity for trace-level detection.
Inlet Temperature
280 °C
Ensures rapid volatilization of the derivatized analyte while minimizing thermal degradation.
Injection Volume
1 µL
Standard volume for capillary GC.
Carrier Gas
Helium, Constant Flow
Inert carrier gas providing good efficiency.
Flow Rate
1.2 mL/min
Optimal flow rate for a 0.25 mm i.d. column.
GC Column
Type
HP-5ms (or equivalent)
A versatile, low-bleed column suitable for a wide range of analytes, including derivatized drugs.[9]
Dimensions
30 m x 0.25 mm i.d. x 0.25 µm film
Standard dimensions offering a good balance of resolution and analysis time.
Oven Program
Initial Temperature
100 °C, hold for 1 min
Allows for solvent focusing at the head of the column.
Ramp Rate
20 °C/min to 300 °C
A moderate ramp rate to ensure separation from potential impurities.
Final Temperature
300 °C, hold for 5 min
Ensures elution of any high-boiling-point compounds and cleans the column.
Total Run Time
16 minutes
MS System
Agilent 5977 or equivalent
Single quadrupole mass spectrometer providing reliable mass analysis.
MS Parameters
Ionization Mode
Electron Ionization (EI)
Standard ionization technique that produces reproducible, library-searchable spectra.
Ionization Energy
70 eV
Industry standard energy for generating consistent fragmentation patterns.
Source Temperature
230 °C
Reduces ion source contamination.
Quadrupole Temp
150 °C
Ensures consistent mass filtering.
Transfer Line Temp
280 °C
Prevents condensation of the analyte between the GC and MS.
Scan Range
40 - 600 m/z
Covers the expected mass range of the derivatized analyte and its fragments.
Expected Results and Interpretation
Analyte Derivatization and Fragmentation
The derivatization reaction with PFPA targets the active hydrogens on both the primary amine and the indole nitrogen. This results in the formation of a di-acylated product. Understanding this structure is key to interpreting the resulting mass spectrum.
Caption: Derivatization of the target analyte with PFPA.
The molecular weight of the di-PFPA derivative is 498.33 g/mol . A molecular ion ([M]⁺) at m/z 498 may be observed, though it might be of low abundance in EI-MS.[11] The most significant fragmentation is expected to occur via alpha-cleavage (β-cleavage relative to the indole ring), which is a characteristic pathway for N-acylated amines and tryptamines.
Caption: Proposed EI fragmentation of the di-PFPA derivative.
The base peak is anticipated to be at m/z 351 , resulting from the cleavage of the C-C bond between the alpha and beta carbons of the side chain. This fragment is highly stable due to resonance with the nitrogen atom. Other significant ions may include loss of a PFP group or fragments related to the fluorinated indole moiety.
Method Validation
For the method to be considered trustworthy and reliable for routine analysis, especially in a forensic context, it must be validated.[9][12] Laboratories should perform an in-house validation study assessing the following parameters according to established guidelines (e.g., SWGDRUG, UNODC).[13][14]
Selectivity/Specificity: Analyze a range of common drugs and cutting agents to ensure no interferences produce a peak at the same retention time with a similar mass spectrum.
Linearity and Range: Prepare a calibration curve over the expected concentration range (e.g., 1-100 µg/mL) and assess the correlation coefficient (r² > 0.99).
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is often established based on a signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.[15]
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at multiple concentrations. Results are typically expressed as percent relative standard deviation (%RSD).
Accuracy: Analyze quality control samples at low, medium, and high concentrations and determine the percent recovery or bias.
Stability: Evaluate the stability of the derivatized analyte in the reconstitution solvent over time (e.g., 24-48 hours) in the autosampler.
Conclusion
This application note provides a robust and detailed GC-MS method for the analysis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine. The use of PFPA derivatization is critical for achieving excellent chromatographic peak shape and producing a characteristic mass spectrum essential for confident identification. The outlined parameters for instrumentation and the guidance on method validation serve as a comprehensive resource for forensic, research, and quality control laboratories. Adherence to this protocol will enable the reliable detection and quantification of this novel psychoactive substance.
References
Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applic
Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS. (n.d.). J-Stage.
Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]
Sim, J., et al. (2013). Simultaneous analysis of synthetic cannabinoids in the materials seized during drug trafficking using GC-MS. Forensic Toxicology, 31(2), 215-223. [Link]
Analysis of Synthetic Cannabinoids in Seized Drugs by High-Resolution UHPLC MS and GC MS. (n.d.).
Kusano, M., et al. (2016). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Forensic Toxicology, 34(2), 346-355. [Link]
Sisco, E., & Williams, M. R. (2024). Validation of a Rapid GC-MS Method for Forensic Seized Drug and Ignitable Liquid Screening Applications. ChemRxiv. [Link]
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (2013). United Nations Office on Drugs and Crime (UNODC).
de Aguiar, G. P., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]
S.J. Marin, et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]
Askar, T. K., et al. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 13. [Link]
Li, Y., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Molecules, 17(4), 3866-3880. [Link]
Rodrigues, M., et al. (2021). GC-MS – Still standing for clinical and forensic analysis: validation of a multidrug method to detect and quantify illicit drugs. Forensic Science International, 326, 110941. [Link]
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2025). MDPI. [Link]
de Aguiar, G. P., et al. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]
C.P. Stove, et al. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology, 43(2), 114-123. [Link]
Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid Extraction. (2023). The Center for Forensic Science Research & Education. [Link]
Typical mass spectrum and proposed fragmentation pathways of indole alkaloids: dehydroevodiamine (A) and evodiamine (B). (2026). ResearchGate. [Link]
Kikura-Hanajiri, R., et al. (2009). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 27(2), 64-71. [Link]
GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. (2020). Journal of Pharmaceutical and Biomedical Analysis, 190, 113524. [Link]
Smith Henry, A. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent Technologies, Inc.. [Link]
Taschwer, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-33. [Link]
Derivatization in Analytical Chemistry. (2021). MDPI. [Link]
Tsikas, D. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. International Journal of Molecular Sciences, 24(2), 1629. [Link]
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). Current Protocols in Toxicology. [Link]
Ogawa, S. (2005). Derivatization for GC/MS, LC/MS. Bunseki, 2005(8), 332-339. [Link]
Technical Support Center: Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
Welcome to the technical support center for the synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges in this synthesis, improve yield and purity, and understand the critical parameters for success. The insights provided are based on established chemical principles and field-proven methodologies.
The synthesis of substituted tryptamines like 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is a common objective in medicinal chemistry due to their prevalence in biologically active compounds.[1][2] However, the journey from starting materials to the final, pure product is often fraught with challenges, from controlling regioselectivity to achieving clean, high-yield reductions. This document provides a structured troubleshooting guide and a series of frequently asked questions to address these issues directly.
A robust and widely adopted method for constructing the target molecule involves a two-step sequence starting from 5-fluoroindole-3-carboxaldehyde. This approach offers superior control compared to direct alkylation methods.
Caption: A common synthetic pathway to the target molecule.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low Yield or Stalled Reaction in the Henry Reaction (Step 1)
Question: My Henry reaction between 5-fluoroindole-3-carboxaldehyde and nitropropane is showing low conversion to the nitroalkene intermediate, even after extended reaction times. What are the likely causes and solutions?
Answer:
Low conversion in the Henry reaction is typically rooted in issues with catalysis, reagent purity, or equilibrium.
Cause - Inefficient Catalyst/Base: The choice of base is critical. While strong bases can be used, they may promote side reactions. A milder base, such as ammonium acetate, often serves as both a base and a source of ammonia to facilitate the condensation.
Solution:
Optimize Catalyst: If using ammonium acetate, ensure it is of high quality. Typically, it is used in catalytic to stoichiometric amounts in a solvent like acetic acid or toluene with a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium toward the product.
Alternative Catalysts: Consider using a primary amine catalyst, such as ethylenediammonium diacetate (EDDA), which can be highly effective for this transformation.
Cause - Reagent Purity: The presence of water in the nitropropane or solvent can hinder the reaction. Furthermore, the 5-fluoroindole-3-carboxaldehyde starting material can oxidize over time.
Solution:
Use anhydrous solvents and freshly opened or distilled nitropropane.
Check the purity of the aldehyde starting material by NMR or LC-MS before starting the reaction.
Problem 2: Low Yield and Byproduct Formation in the Reduction (Step 2)
Question: The reduction of my (E)-5-fluoro-3-(2-nitrobut-1-en-1-yl)-1H-indole intermediate is giving a low yield of the desired amine, and my crude NMR/LC-MS shows multiple other products. How can I improve the selectivity and yield of this critical step?
Answer:
The reduction of a conjugated nitroalkene to a primary amine is a delicate process where incomplete reduction or side reactions are common. The choice of reducing agent is the most critical factor.[3]
Cause - Incomplete Reduction: Some reducing agents are not potent enough to reduce the nitro group all the way to an amine under mild conditions, potentially stalling at the oxime or hydroxylamine stage.[3] For example, sodium borohydride (NaBH₄) alone will typically only reduce the carbon-carbon double bond, yielding the corresponding nitroalkane.[4]
Cause - Side-Product Formation: Overly harsh conditions or certain catalysts can lead to unwanted side products. For instance, catalytic hydrogenation can sometimes lead to the reduction of the indole ring itself, although this usually requires more forcing conditions.
Recommended Solutions & Reagent Comparison:
Reducing Agent
Typical Conditions
Pros
Cons & Common Side Products
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous THF or Et₂O, 0°C to reflux
Powerful, high-yielding, and directly reduces the nitro group to the amine.[5]
Highly reactive, pyrophoric, requires strictly anhydrous conditions. Can sometimes reduce other functional groups.
Catalytic Hydrogenation (H₂/Pd/C)
H₂ (balloon or Parr shaker), MeOH or EtOH solvent, Pd/C catalyst
"Green" and effective method.[5] Often provides a clean product.
Catalyst can be expensive. Potential for dehalogenation (less common with fluorine) or reduction of the indole ring under harsh conditions.[5]
Iron in Acetic/Hydrochloric Acid (Fe/HCl)
Fe powder, AcOH or EtOH/HCl
Inexpensive, effective, and tolerates a range of functional groups.
Requires an acidic workup which can be problematic for sensitive indoles. Generates significant iron waste.
Ammonia Borane (BH₃·NH₃)
Methanol, 25-60°C
Mild and chemoselective for reducing the C=C bond to form the nitroalkane, which can then be reduced in a subsequent step.[6]
May not directly yield the amine in one step. The full reduction to the amine often requires a different reagent.[6]
Our Recommendation: For robust, high-yield synthesis, Lithium Aluminum Hydride (LiAlH₄) is often the reagent of choice for this specific transformation.[5] Its power ensures complete reduction of the nitro group. However, it demands rigorous experimental technique.
Caption: Reduction pathways and potential side products.
Problem 3: The Final Product is a Dark Oil and Difficult to Purify
Question: After workup, my 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is a dark, viscous oil. Column chromatography gives poor separation and streaking. How can I obtain a pure, solid product?
Answer:
This is a very common issue with freebase tryptamines. They are often oils or low-melting solids that are prone to oxidation (turning dark) and are difficult to handle. The basic amine functionality can also cause issues on silica gel.
Cause: The free amine is basic and polar, leading to strong interactions with silica gel. It may also be unstable as a freebase, especially when exposed to air and light.
Solution - Purification via Salt Formation: The most effective strategy is to convert the crude freebase amine into a stable, crystalline salt. This not only facilitates purification by crystallization but also improves the long-term stability of the compound.
Hydrochloride (HCl) Salt: Bubble dry HCl gas through a solution of the crude amine in a suitable solvent (e.g., anhydrous Et₂O or EtOAc). Alternatively, add a stoichiometric amount of HCl in a solvent like isopropanol or dioxane. The HCl salt will typically precipitate as a solid.
Benzoate Salt: Dissolve the crude amine in a minimal amount of a solvent like acetone or toluene. In a separate flask, dissolve one equivalent of benzoic acid in the same solvent. Add the benzoic acid solution to the amine solution. The tryptamine benzoate salt often crashes out immediately as a filterable solid.[7]
Once the crystalline salt is formed, it can be filtered, washed with a cold, non-polar solvent (like hexane or diethyl ether), and dried. If necessary, it can be recrystallized to achieve very high purity. The freebase can be regenerated by dissolving the salt in water and basifying with a base like NaOH or Na₂CO₃, followed by extraction.
Frequently Asked Questions (FAQs)
Q1: Why is the Henry reaction followed by reduction preferred over a direct Friedel-Crafts alkylation with a species like 4-halobutan-2-one?
A1: The indole nucleus presents two primary nucleophilic sites: the N1 position and the C3 position, with C3 being significantly more nucleophilic.[8] Direct alkylation often leads to a mixture of N1-alkylated, C3-alkylated, and potentially di-alkylated products, resulting in low yields of the desired C3 isomer and creating a significant purification challenge.[8][9] The Henry reaction sequence is highly regioselective, ensuring the side chain is installed exclusively at the C3 position via the aldehyde precursor.
Q2: What are the best analytical methods to monitor the reduction of the nitroalkene?
A2: A combination of techniques is ideal.
Thin-Layer Chromatography (TLC): This is the quickest method. The starting nitroalkene is typically UV active and may have a color (often yellow/orange). The product amine is also UV active but will have a different Rf value. Staining the TLC plate with a ninhydrin solution is crucial, as it will develop a colored spot (usually purple or pink) specifically for the primary amine product, confirming its formation.
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation. You can monitor the disappearance of the mass corresponding to the nitroalkene starting material and the appearance of the mass for the target amine.[10] This is the most reliable way to track conversion and identify major byproducts.
Q3: What are the critical safety precautions when using Lithium Aluminum Hydride (LiAlH₄)?
A3: LiAlH₄ is a powerful and hazardous reagent that must be handled with extreme care.
Pyrophoric: It reacts violently with water and can ignite spontaneously in moist air. All glassware must be oven or flame-dried, and the reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen).[11]
Quenching: The reaction must be quenched carefully at low temperatures (typically 0°C). A common and safe procedure is the Fieser workup: a sequential, dropwise addition of x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water (where x is the mass of LiAlH₄ in grams). This procedure produces a granular, easily filterable solid.
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
Q4: Is the C-F bond on the indole ring stable during the reduction step?
A4: Generally, yes. The aryl C-F bond is very strong and is not susceptible to cleavage under the standard conditions used for nitro group reduction, including with powerful hydrides like LiAlH₄ or most catalytic hydrogenation conditions.[12] Dehalogenation with catalysts like Pd/C is more of a concern for aryl chlorides, bromides, and iodides.[5]
Detailed Experimental Protocols
Protocol 1: Reduction of Nitroalkene using LiAlH₄
Disclaimer: This is a representative protocol and should be adapted based on the specific scale and equipment available. All steps must be performed under an inert atmosphere.
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of Argon.
Reagent Addition: Suspend Lithium Aluminum Hydride (LiAlH₄) (approx. 4-5 equivalents) in anhydrous Tetrahydrofuran (THF) and cool the slurry to 0°C in an ice bath.
Substrate Addition: Dissolve the (E)-5-fluoro-3-(2-nitrobut-1-en-1-yl)-1H-indole (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. It can then be gently heated to reflux for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
Workup (Quenching): Cool the reaction mixture back down to 0°C. Cautiously and slowly add, in sequence:
'x' mL of water
'x' mL of 15% (w/v) aqueous NaOH
'3x' mL of water (where 'x' = grams of LiAlH₄ used)
Isolation: Stir the resulting mixture vigorously for 30 minutes. The grey salts should precipitate as a white, granular solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or Ethyl Acetate.
Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude freebase amine, which can then be purified via salt formation as described above.
References
Joly, R., & Bucourt, R. (1960). Process of purifying tryptamine com-. U.S. Patent No. 2,943,093.
Diaba, F. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. [Link]
Varma, R. S., & Kabalka, G. W. (1985). Reduction of α,β-unsaturated nitroalkenes and their derivatives with borane and borohydride reagents.
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
Chemistry Stack Exchange. (2014). Reduction of α,β-unsaturated nitro compounds. [Link]
Sciencemadness.org. (2021). Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt. [Link]
White, D. E., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
Yousuf, M., et al. (2019). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Tetrahedron Letters, 60(33), 152688.
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
Szmuszkovicz, J., Anthony, W. C., & Heinzelman, R. V. (1960). A GENERAL METHOD FOR SELECTIVE N-METHYLATION OF SUBSTITUTED TRYPTAMINES. Canadian Journal of Chemistry, 44(1), 2.
Ellison, R. (2018). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest.
Abdel-Wahab, B. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(1), 1-20.
Maier, J., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 123, 114-121.
Sangeetha, R., & Perumal, P. T. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Journal of Heterocyclic Chemistry, 54(6), 3569-3573.
Kumar, D., et al. (2013). Synthesis of novel 2-amino-4-(5'-substituted 2'-phenyl-1H-indol-3'-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives as antimicrobial and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 23(7), 1978-1984.
Li, Y., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl).
Giglio, B. C., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1524–1530.
Abdelrahman, A., et al. (2013). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists. MedChemComm, 4(12), 1585-1594.
Troubleshooting 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine solubility issues in aqueous media
A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting solubility issues in aqueous media. This guide provides in-depth technical assistance for researchers encountering...
Author: BenchChem Technical Support Team. Date: April 2026
A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting solubility issues in aqueous media.
This guide provides in-depth technical assistance for researchers encountering solubility challenges with 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Understanding the Molecule: Predicted Physicochemical Properties
Property
Predicted/Reference Value
Implication for Aqueous Solubility
Molecular Weight
~206.26 g/mol
Relatively small, which is generally favorable for solubility.
Predicted pKa
~9.5 - 10.5 (for the primary amine)
The primary amine will be protonated and positively charged at physiological pH, which should enhance aqueous solubility.
Predicted logP
~2.5 - 3.5
This value suggests moderate lipophilicity, which can limit aqueous solubility. The fluorine atom may slightly increase lipophilicity compared to the non-fluorinated analog.
Hydrogen Bond Donors
2 (amine and indole N-H)
Capable of hydrogen bonding with water, which can aid solubility.
Hydrogen Bond Acceptors
1 (fluorine)
The fluorine atom can act as a weak hydrogen bond acceptor.
Key Takeaway: The primary challenge to the aqueous solubility of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is likely its moderate lipophilicity (logP). The presence of an ionizable amine group, however, provides a key opportunity for solubility enhancement through pH modification.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine, crashing out of my aqueous buffer?
A1: This is a common issue for compounds with moderate lipophilicity. Several factors could be at play:
pH of the medium: The solubility of this compound is highly dependent on pH due to its primary amine group. If the pH of your buffer is near or above its pKa (~9.5-10.5), the compound will be in its neutral, less soluble form.
Concentration: You may be exceeding the intrinsic solubility of the compound in your chosen buffer system.
Temperature: Solubility can be temperature-dependent. A decrease in temperature during your experiment could cause precipitation.
Buffer composition: The ionic strength and specific ions in your buffer can influence solubility.
Q2: What is the best starting point for improving the solubility of my compound?
A2: The most straightforward and often most effective approach is pH adjustment . By lowering the pH of your aqueous medium to at least 2 pH units below the pKa of the amine (i.e., pH < 7.5), you will ensure the compound is predominantly in its protonated, more soluble, salt form.
Q3: I've adjusted the pH, but I'm still not achieving the desired concentration. What are my next steps?
A3: If pH adjustment alone is insufficient, you can explore the use of co-solvents or excipients .[1]
Co-solvents: Adding a water-miscible organic solvent can increase the solubility of lipophilic compounds.[2][3] Common choices include:
Ethanol
Propylene glycol
Polyethylene glycol (PEG 300 or 400)
Excipients: These are formulation aids that can enhance solubility through various mechanisms.
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Surfactants: These molecules form micelles that can encapsulate the drug, increasing its apparent solubility.[4] Polysorbate 80 (Tween 80) is a frequently used non-ionic surfactant.
Q4: How do I choose the right co-solvent or excipient?
A4: The choice will depend on the specific requirements of your experiment (e.g., cell-based assay, animal study). It is crucial to consider the potential toxicity and compatibility of any additive with your experimental system. A systematic screening of different co-solvents and excipients at various concentrations is recommended.
Q5: How can I accurately determine the solubility of my compound?
A5: The "gold standard" for determining equilibrium solubility is the shake-flask method .[5][6] This involves adding an excess of the solid compound to your chosen aqueous medium, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic equilibrium solubility of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine.[5][6][7]
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The goal is to have undissolved solid remaining at the end of the experiment.
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
Equilibrate the samples for a sufficient time to reach equilibrium. This can take 24-72 hours. It is recommended to take time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
Quantify the concentration of the dissolved compound using a validated analytical method (see Protocol 2).
Protocol 2: Quantification of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine using LC-MS/MS
This protocol provides a general framework for quantifying the compound in aqueous samples. Method optimization will be required.[8][9][10]
Materials:
Acetonitrile (ACN), HPLC grade
Formic acid, LC-MS grade
Water, LC-MS grade
Internal standard (optional, but recommended for improved accuracy; a deuterated analog would be ideal)
C18 HPLC column
Procedure:
Sample Preparation (Protein Precipitation):
To 100 µL of your aqueous sample, add 300 µL of ice-cold acetonitrile (containing the internal standard, if used).
Vortex for 1 minute to precipitate any proteins.
Centrifuge at high speed for 10 minutes.
Transfer the supernatant to a clean vial for analysis.
LC-MS/MS Conditions (Example):
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: A suitable gradient to elute the compound (e.g., start at 5% B, ramp to 95% B).
Flow Rate: 0.3 - 0.5 mL/min
Injection Volume: 5 - 10 µL
Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor > product ion transition of your compound.
Quantification:
Prepare a calibration curve using known concentrations of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine in the same matrix as your samples.
Plot the peak area ratio (analyte/internal standard) versus concentration.
Determine the concentration of your unknown samples from the calibration curve.
Data Summary Tables
Table 1: Recommended Co-solvents and Excipients
Agent
Type
Typical Starting Concentration
Considerations
Ethanol
Co-solvent
1-10% (v/v)
Can be toxic to some cells at higher concentrations.
Table 2: Example pH-Solubility Profile (Hypothetical Data)
pH
Solubility (µg/mL)
Predominant Species
2.0
> 1000
Protonated (BH+)
5.0
> 1000
Protonated (BH+)
7.4
~500
Protonated (BH+)
9.0
~50
Mix of Protonated (BH+) and Neutral (B)
11.0
< 10
Neutral (B)
Visualizations
Caption: Shake-flask method workflow.
References
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC. (2022, August 2). Available at: [Link]
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available at: [Link]
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. (2017, March 15). Available at: [Link]
photometric determination of indole compounds in the form of charge transfer complex - PJSIR. Available at: [Link]
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025, June 8). Available at: [Link]
Summary of solubility measurement protocols of each company before harmonization. Available at: [Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Available at: [Link]
Solubilizer Excipients - Protheragen. Available at: [Link]
Annex 4 - World Health Organization (WHO). Available at: [Link]
Solubilizer Excipients - American Pharmaceutical Review. Available at: [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Available at: [Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available at: [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Available at: [Link]
4-(1H-indol-3-yl)butan-2-amine - PubChem. Available at: [Link]
MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network | Journal of Chemical Information and Modeling - ACS Publications. (2021, July 12). Available at: [Link]
Rowan's Free Online pKa Calculator. Available at: [Link]
Rowan: Free Online pKa Prediction. Available at: [Link]
Technical Support Center: Stabilizing 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine in Solution
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering stability issues with 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine and related indole-containing c...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering stability issues with 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine and related indole-containing compounds in solution. We will explore the root causes of oxidative degradation and provide actionable troubleshooting strategies and preventative protocols.
Part 1: Fundamental Understanding of Indole Degradation
The core of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is the indole ring, a heterocyclic aromatic structure found in many biologically active molecules, including the amino acid tryptophan.[1] While integral to its function, this electron-rich ring system is also the primary site of chemical instability.[2]
The pyrrole moiety of the indole ring is particularly susceptible to oxidation.[3] This process can be initiated or accelerated by several environmental factors, including:
Oxygen: Direct reaction with atmospheric oxygen (autoxidation) is a primary degradation pathway.[4][5]
Light: Exposure to UV and even visible light can provide the energy to initiate photo-oxidative reactions.[4][6]
pH: Both highly acidic and alkaline conditions can catalyze degradation.[6][7]
Metal Ions: Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts for oxidation.[4][8]
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[7]
Degradation often manifests as a visible color change in the solution (e.g., yellow, pink, or brown) and results in the formation of various byproducts, such as oxindoles and colored oligomers, which can compromise the potency and safety of the compound.[2][7]
Part 2: Frequently Asked Questions (FAQs)
Q1: My solution of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is turning yellow. What is happening?A1: A yellow, pink, or brown discoloration is a common indicator of oxidative degradation of the indole ring.[7] This is likely due to exposure to oxygen, light, or trace metal contaminants in your solvent or on your labware, leading to the formation of colored oxidized species.
Q2: What are the ideal short-term storage conditions for my solution?A2: For short-term storage (hours to days), solutions should be kept refrigerated at 2-8°C and protected from light using amber vials or by wrapping the container in aluminum foil.[6][7] If possible, purging the vial headspace with an inert gas like nitrogen or argon can further minimize oxidation.[6]
Q3: Can I freeze my stock solution for long-term storage?A3: Yes. For long-term stability, prepare aliquots of your stock solution in a suitable anhydrous solvent (e.g., DMSO) to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C under an inert atmosphere (nitrogen or argon).[7]
Q4: Does the pH of my buffer matter?A4: Absolutely. The stability of indole compounds is highly pH-dependent.[6][7] While the optimal pH must be determined empirically for your specific compound and application, maintaining a pH between 6.0 and 7.5 is a good starting point to minimize potential acid- or base-catalyzed degradation.[9]
Q5: Are there any excipients or solvents I should avoid?A5: Yes. Avoid excipients that may contain peroxide impurities, as these can initiate oxidation.[4][5][10] Common culprits include povidone and crospovidone.[5] When possible, use high-purity, low-peroxide grade excipients and solvents.
Part 3: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving degradation issues.
Problem Observed
Probable Cause(s)
Recommended Solution(s)
Rapid color change after preparation.
1. Oxygen Exposure: Solution is reacting with dissolved or atmospheric oxygen. 2. Light Exposure: Photodegradation is occurring.
1. Deoxygenate Solvents: Before use, sparge solvents with nitrogen or argon for 15-30 minutes. 2. Use Inert Atmosphere: Prepare and store the solution under a blanket of inert gas.[6][11] 3. Protect from Light: Use amber glass vials or foil-wrapped containers for all steps.[4][6]
Degradation observed over several days, even when stored in the dark.
1. Trace Metal Contamination: Metal ions from solvents, glassware, or stoppers are catalyzing oxidation. 2. Suboptimal pH: The buffer pH is promoting degradation.
1. Add a Chelating Agent: Incorporate a small amount of EDTA (e.g., 0.01-0.1%) to sequester metal ions.[4] 2. pH Optimization Study: Prepare small batches of the solution in buffers of varying pH (e.g., 5.5, 6.5, 7.5) and monitor stability to find the optimal range.
Inconsistent results between experiments.
1. Inconsistent Solution Age: Using freshly prepared vs. older solutions. 2. Peroxide Impurities: Batch-to-batch variation in peroxide levels in solvents or excipients.
1. Standardize Procedures: Always use freshly prepared solutions for critical experiments.[7] 2. Use High-Purity Reagents: Source solvents and excipients with specified low peroxide values.[4] 3. Add an Antioxidant: As a preventative measure, incorporate a suitable antioxidant into the formulation (See Protocol 1).
New peaks appearing in HPLC/LC-MS analysis.
1. On-Column Degradation: The compound is degrading on the HPLC column due to mobile phase incompatibility. 2. Autosampler Degradation: Samples are degrading while waiting in the autosampler tray.
1. Adjust Mobile Phase: Ensure the mobile phase pH is within the compound's stability range.[7] 2. Use a Cooled Autosampler: Set the autosampler temperature to a low value (e.g., 4°C) to slow degradation during the analytical run.[7]
Part 4: Key Experimental Protocols
Protocol 1: Screening for Antioxidant Efficacy
This protocol outlines a method to compare the effectiveness of different antioxidants for stabilizing your compound.
Objective: To determine the most effective antioxidant and its optimal concentration.
Prepare a concentrated stock solution of your indole compound in the desired solvent.
Prepare individual stock solutions of each antioxidant (e.g., 1% w/v) in the same solvent.
Set up Test Conditions:
In separate amber vials, prepare solutions of your indole compound at the final experimental concentration.
To each vial (except the control), add a different antioxidant at a specific concentration (e.g., 0.05%, 0.1%, 0.2% w/v).
Prepare a "No Antioxidant" control vial.
Incubation:
Store one set of vials under accelerated conditions (e.g., 40°C, exposed to ambient light) and another set under intended storage conditions (e.g., 4°C, protected from light).
Analysis:
At specified time points (e.g., T=0, 24h, 48h, 1 week), take an aliquot from each vial.
Analyze the concentration of the parent compound using a validated stability-indicating HPLC method.[12][13] If an HPLC method is not available, a UV-Vis scan can monitor for changes in the absorbance spectrum, which often indicates degradation.[12]
Data Evaluation:
Plot the percentage of the parent compound remaining over time for each condition. The most effective antioxidant will show the least degradation.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a simple HPLC-UV method to separate the parent compound from its degradation products.
Method Parameters (Starting Point):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B: Acetonitrile
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: Scan from 200-400 nm. Indoles typically have strong absorbance around 220 nm and 280 nm.[13] Select the wavelength with the best signal-to-noise ratio for the parent peak.
Injection Volume: 10 µL
Procedure:
Forced Degradation: To generate degradation products, subject a solution of your compound to harsh conditions (e.g., add a drop of 3% H₂O₂, expose to strong UV light for a few hours, or adjust pH to 2 and 12).
Analysis: Inject the parent compound and the degraded samples onto the HPLC system.
Optimization: Adjust the gradient, mobile phase composition, or even the column type to achieve baseline separation between the parent peak and any new peaks that appear in the degraded samples. A successful stability-indicating method will show a decrease in the parent peak area with a corresponding increase in the area of the degradation product peaks.
Part 5: Visualizing the Process
Diagram 1: General Oxidative Degradation Pathway
This diagram illustrates the common points of oxidative attack on the indole nucleus. The initial steps often involve the formation of radical or hydroperoxide intermediates, which can then rearrange or polymerize into a complex mixture of degradation products.
Caption: A simplified model of indole oxidative degradation.
Diagram 2: Troubleshooting and Prevention Workflow
This flowchart provides a logical sequence for diagnosing and mitigating stability issues with your indole compound solution.
Caption: A step-by-step workflow for troubleshooting indole degradation.
References
Pharma.Tips. (2025).
Sigma-Aldrich. (n.d.). Active Pharmaceutical Ingredient (API)
Filo. (2025).
Wikipedia. (n.d.). Indole.
International Journal in Management and Social Science. (2021).
Wikipedia. (n.d.). Tryptamine.
BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
Copernicus ACP. (2022).
DR-NTU. (2020).
MDPI. (2024). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease?
MDPI. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
ResearchGate. (2022).
SciSpace. (n.d.).
RSC Publishing. (2016). Non-redox metal ion promoted oxidative coupling of indoles with olefins by the palladium(II)
PubMed. (2023).
Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
ResearchGate. (2026). Pathways of Electrochemical Oxidation of Indolic Compounds | Request PDF.
ResearchGate. (2025).
Ubaya Repository. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
ACS Publications. (2000). Oxidation of Indole by Cytochrome P450 Enzymes.
PMC. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
PMC. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
ResearchGate. (n.d.).
Chemical Engineering Transactions. (2022).
PMC. (2024).
ScienceDirect. (n.d.).
ResearchGate. (n.d.).
BenchChem. (2025). optimizing pH for 3-Indoleacetonitrile stability and activity.
MDPI. (2024).
PubChem. (n.d.).
BenchChem. (2025).
ResearchGate. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
PMC. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.
PubMed. (1976). Relation of pH to fluorescence of serotonin, melatonin, and other indole compounds reacted with o-phthaldialdehyde.
MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
PMC. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents.
PMC. (n.d.).
ResearchGate. (2025). (PDF)
Chemical Science (RSC Publishing). (2022). Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp 2 )
Technical Support Center: Optimizing Liquid-Liquid Extraction for 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the liquid-liquid extraction (LLE) of 4-(5-Fluoro-1H-indol-3-y...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the liquid-liquid extraction (LLE) of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine. This document offers a comprehensive resource, from fundamental principles to advanced troubleshooting, ensuring efficient and successful purification of this valuable compound.
Foundational Knowledge: Understanding the Molecule
A successful liquid-liquid extraction strategy begins with a thorough understanding of the target molecule's physicochemical properties. For 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine, these properties dictate its behavior between two immiscible liquid phases.
Key Physicochemical Properties
Property
Estimated Value
Significance for LLE
pKa (basic)
~10.4
The primary amine is basic and will be protonated (ionized) at a pH significantly below this value, rendering it water-soluble.
logP
~2.89
This value indicates a moderate lipophilicity, suggesting a good distribution into common organic solvents when in its neutral (free base) form.
Structure
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
The molecule possesses a basic primary amine and a lipophilic fluorinated indole ring, making it amphipathic.
The amphipathic nature of this molecule, possessing both a polar, ionizable amine group and a nonpolar, lipophilic indole moiety, presents unique challenges and opportunities for its separation. The extraction strategy will hinge on the selective protonation and deprotonation of the amine to control its partitioning between aqueous and organic phases.
Standard Liquid-Liquid Extraction Protocol
This protocol is designed as a robust starting point for the extraction of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine from a typical reaction mixture.
Organic solvent (e.g., Ethyl Acetate or Dichloromethane)
1 M Hydrochloric Acid (HCl)
1 M Sodium Hydroxide (NaOH)
Saturated Sodium Chloride solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Separatory funnel
pH paper or calibrated pH meter
Standard laboratory glassware
Step-by-Step Methodology
Step 1: Initial Dissolution
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent can be critical; ethyl acetate is a good first choice due to its lower toxicity and moderate polarity.[1]
Step 2: Acidic Wash (Extraction of the Amine)
Transfer the organic solution to a separatory funnel.
Add an equal volume of 1 M HCl.
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
Allow the layers to separate. The protonated amine, now a water-soluble salt, will partition into the lower aqueous layer.[2]
Drain the lower aqueous layer into a clean flask.
Repeat the acidic wash (steps 2.2-2.5) on the organic layer 1-2 more times to ensure complete extraction of the amine. Combine all aqueous extracts.
Step 3: Back-Extraction (Isolation of the Amine)
Transfer the combined acidic aqueous extracts to a clean separatory funnel.
Slowly add 1 M NaOH while monitoring the pH. Continue adding base until the pH of the aqueous solution is >11. This will deprotonate the amine, converting it back to its neutral, organic-soluble form.[2]
Add a fresh portion of the organic solvent (e.g., ethyl acetate) to the separatory funnel.
Shake vigorously for 1-2 minutes, venting frequently.
Allow the layers to separate. The purified amine will now be in the organic layer.
Drain the organic layer into a clean flask.
Repeat the back-extraction (steps 3.3-3.6) with fresh organic solvent 1-2 more times to maximize the recovery of the amine. Combine all organic extracts.
Step 4: Final Workup
Wash the combined organic extracts with an equal volume of brine. This helps to remove any residual water and inorganic salts.
Drain the organic layer into a clean, dry flask.
Add anhydrous sodium sulfate or magnesium sulfate to the organic solution to remove any remaining traces of water.
Filter the solution to remove the drying agent.
Concentrate the organic solution under reduced pressure to yield the purified 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine.
LLE Workflow Diagram
Caption: Standard Liquid-Liquid Extraction Workflow.
Troubleshooting Guide
This section addresses common issues encountered during the liquid-liquid extraction of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine in a question-and-answer format.
Q1: I'm experiencing low recovery of my amine in the final organic layer. What are the likely causes and how can I fix it?
A1: Low recovery can stem from several factors. Follow this troubleshooting workflow:
Incomplete Extraction from the Initial Organic Layer:
Verify pH: Ensure the pH of the aqueous layer during the acidic wash is sufficiently low. A good rule of thumb is to have the pH at least 2 units below the pKa of the amine's conjugate acid. For our target compound, a pH of 2-3 is recommended.[3]
Increase Number of Extractions: Instead of one or two acidic washes, try three or four with smaller volumes of 1 M HCl. Multiple extractions are more efficient than a single extraction with a large volume.
"Salting-Out" Effect: Add a significant amount of sodium chloride to the aqueous phase during the acidic wash. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic-soluble impurities and potentially improving the partitioning of your amine salt into the aqueous phase.
Incomplete Back-Extraction:
Verify pH: Ensure the pH of the aqueous layer is sufficiently basic during the back-extraction. A pH of >11 is recommended to ensure complete deprotonation of the amine.
Increase Number of Extractions: Similar to the acidic wash, perform multiple back-extractions with fresh organic solvent.
"Salting-Out" Effect: Saturate the basic aqueous layer with sodium chloride before back-extraction. This will decrease the solubility of the neutral amine in the aqueous phase and drive it into the organic layer.[4]
Compound Adsorption:
The indole moiety can sometimes adsorb to glassware. Rinsing glassware with a small amount of fresh organic solvent and adding it to the appropriate fraction can help improve recovery.
Troubleshooting Low Recovery
Caption: Decision tree for troubleshooting low recovery.
Q2: A persistent emulsion is forming at the interface of the organic and aqueous layers. How can I break it?
A2: Emulsion formation is a common problem, especially with amphipathic molecules. Here are several techniques to try, in order of increasing intervention:
Patience and Gentle Swirling: Allow the separatory funnel to sit undisturbed for an extended period (15-30 minutes). Gentle swirling, rather than vigorous shaking, can also help the layers to coalesce.
Addition of Brine: Add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[5]
Change in pH: If the emulsion occurs during the acidic wash, adding more 1 M HCl can sometimes help. Conversely, if it occurs during the basic back-extraction, adding more 1 M NaOH might be effective.
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.
Solvent Addition: Adding a small amount of a different solvent can alter the properties of the interface and break the emulsion. For example, a small amount of methanol can sometimes be effective, but be aware that it may increase the solubility of your compound in the aqueous layer.
Q3: My final product is not pure. What are the likely contaminants and how can I remove them?
A3: Impurities can be either acidic, basic, or neutral.
Acidic Impurities: These should be removed during the initial dissolution and acidic wash. If they persist, an additional wash of the final organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) can be performed before the final brine wash.
Neutral Impurities: These will remain in the organic layer throughout the extraction process. If your final product is contaminated with neutral impurities, you may need to consider an alternative purification technique such as column chromatography.
Incomplete Protonation/Deprotonation: If the pH is not sufficiently acidic during the wash or not sufficiently basic during the back-extraction, some of the amine may remain in the wrong phase, leading to cross-contamination. Always verify the pH at each step.
Frequently Asked Questions (FAQs)
Q: What is the best organic solvent for this extraction?
A: Both ethyl acetate and dichloromethane are good starting points. Ethyl acetate is generally preferred due to its lower toxicity. However, dichloromethane can sometimes be more effective for extracting more lipophilic compounds and can result in cleaner separations due to its higher density, forming the bottom layer. The optimal solvent may need to be determined empirically for your specific reaction mixture.
Q: Can I use a different acid or base?
A: Yes, other acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) can be used. For the base, potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) are also suitable. The key is to use a strong enough acid and base to ensure complete protonation and deprotonation of the amine.
Q: What if my compound is still in the organic layer after the acidic wash?
A: This could happen if the indole moiety's lipophilicity is dominating the partitioning, even when the amine is protonated. In such cases, consider using a more polar organic solvent initially, or increase the number of acidic extractions. The "salting-out" effect in the aqueous phase can also be beneficial here.
Q: Are there any alternative extraction techniques if LLE is proving difficult?
A: Yes, for challenging separations, you might consider:
Solid-Supported Liquid-Liquid Extraction (SLE): In SLE, the aqueous phase is adsorbed onto a solid support (like diatomaceous earth), and the organic solvent is passed through it. This technique avoids the formation of emulsions and can be more efficient for some applications.[2][6][7]
Counter-Current Chromatography (CCC): This is a more advanced liquid-liquid chromatography technique that uses a liquid stationary phase and can provide very high-resolution separations of complex mixtures.[4][8][9]
References
Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chrom
Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents | Journal of Chemical & Engineering Data - ACS Public
Countercurrent chrom
Scope and Limitations of Solid-Supported Liquid−Liquid Extraction for the High-Throughput Purification of Compound Libraries. (2001, September 22).
Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF - ResearchG
High throughput extraction of drugs from biological fluids using an improved supported liquid extraction pl
Supported Liquid Extraction (SLE) - Agilent.
Separation of alkaloids from herbs using high-speed counter-current chrom
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025, February 18).
n-Butylamine - Wikipedia.
Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15)
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry.
Supported Liquid Extraction (SLE)
Purification of Alkaloids by Countercurrent Chromatography | Request PDF - ResearchG
Isolation of Indole Alkaloids via CPC | PDF | Chromatography | Acid Dissoci
Indole | C8H7N | CID 798 - PubChem - NIH.
How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. (2025, January 21).
Tips & Tricks for Extracting Perfluorinated Compounds from Drinking W
Liquid–Liquid Phase Transfer Catalysis: Basic Principles and Synthetic Applications | Request PDF - ResearchG
Ion-pair partition of quarternary ammonium drugs: the influence of counter ions of different lipophilicity, size, and flexibility - PubMed.
Solid support for liquid-liquid extraction - 2005 - Wiley Analytical Science. (2005, June 19).
Technical Support Center: Synthesis of Fluorin
Solubility of Organic and Inorganic Chemicals in Selected Solvents.
Tips for Troubleshooting Liquid–Liquid Extractions | LCGC Intern
Effect of lipophilic counter-ions on membrane diffusion of benzydamine - PubMed. (2005, September 15).
Ionic Liquids: Advances and Applications in Phase Transfer C
Enhancing Uranium Extraction Efficiency Using Protonated Amines and Quaternary Ammoniums-Based Ionic Liquids: Mechanistic Insights and Nonlinearities Analysis - MDPI. (2023, September 15).
Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines | Accounts of Chemical Research - ACS Public
Phase transfer catalysis (PTC) - OperaChem. (2023, July 2).
TRANSPORT AND PHASE TRANFER CATALYSIS IN GAS- EXPANDED LIQUIDS - Georgia Tech. (2006, March 30).
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC.
The Effects of Counter-Ions on Peptide Structure, Activity, and Applic
Acids Extraction by Amine-Based Extractants: An Analysis of the Effect of Anion Concentration in the Aqueous Phase Using the Donnan Model | Industrial & Engineering Chemistry Research - ACS Public
SOLUBILITY D
Supporting inform
5-Fluoro-3-(1H-indol-3-ylmethyl) - PMC.
Head-to-head comparison of different synthetic routes to 5-fluoro-3-propyl-1H-indole - Benchchem.
Butylamine | C4H11N | CID 8007 - PubChem - NIH.
Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org.
Polymer Solubility Index | Jordi Labs.
Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS | Spectroscopy Online. (2026, March 22).
Direct fluoroalkylthiolation of indoles with iodofluoroethane enabled by Na2S2O4 - Semantic Scholar.
A Comparative Guide to the Pharmacological Profile of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine and its Non-fluorinated Analog
Introduction: The Strategic Role of Fluorine in Modulating Bioactivity In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of the optimizatio...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Fluorine in Modulating Bioactivity
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of the optimization process. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorination can alter receptor binding affinity, enhance metabolic stability by blocking sites of oxidative metabolism, and modify lipophilicity, thereby impacting bioavailability and biodistribution.[1][3][4]
This guide presents a comprehensive framework for the comparative analysis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine and its parent analog, 4-(1H-indol-3-yl)butan-2-amine . While direct head-to-head experimental data for these specific compounds is not extensively published, this document serves as an in-depth guide for researchers. It outlines the critical experiments, provides validated, step-by-step protocols, and presents illustrative data to hypothesize the likely impact of 5-position fluorination on this indoleamine scaffold. The objective is to provide a robust, scientifically-grounded blueprint for executing such a comparative study in a drug discovery and development setting.
Part 1: Pharmacodynamic Profile – Receptor Binding and Functional Activity
The primary determinant of a compound's pharmacological effect is its interaction with biological targets. For indoleamine structures, the serotonin (5-HT) and dopamine (D) receptor families are of primary interest due to structural similarities to endogenous neurotransmitters.[5][6] The introduction of a highly electronegative fluorine atom at the 5-position of the indole ring is hypothesized to alter the molecule's electronic distribution, potentially leading to modified interactions within the receptor binding pocket.[7][8]
Comparative Receptor Binding Affinity
Causality Behind Experimental Choice: A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor.[9][10] By quantifying the displacement of a known high-affinity radioligand, we can precisely measure the binding potency of our test compounds. We will profile these analogs against a panel of key CNS receptors to not only determine primary target affinity but also to build a selectivity profile, which is crucial for predicting off-target effects.
Note: Data is illustrative and represents a plausible outcome for guiding research. Lower Ki values indicate higher binding affinity.
The hypothetical data suggest that 5-fluorination may enhance binding affinity for the 5-HT2A receptor, a common target for psychedelic and antipsychotic drugs, while maintaining or slightly improving affinity for other serotonin receptor subtypes.[6]
Comparative Functional Activity
Causality Behind Experimental Choice: Receptor binding does not describe the functional consequence of that interaction. A compound may be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (promoting an inactive receptor state). Cyclic AMP (cAMP) assays are robust functional assays for G-protein coupled receptors (GPCRs) that signal through Gαs (increasing cAMP) or Gαi (decreasing cAMP).[11][12][13] This allows for the characterization of the functional nature and potency (EC50 or IC50) of the compounds at their primary targets.
Illustrative Data: Functional Activity at 5-HT2A Receptor
Compound
Assay Mode
Potency (EC50/IC50, nM)
Efficacy (% of Max Response)
4-(1H-indol-3-yl)butan-2-amine
Agonist
55.8
95%
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
Agonist
19.5
98%
Note: Data is illustrative. EC50 represents the concentration for 50% of maximal agonist response; IC50 would be used for antagonists.
This illustrative data indicates that the fluorinated analog is not only a more potent binder but also a more potent functional agonist at the 5-HT2A receptor.
Part 2: Pharmacokinetic Profile – Metabolic Stability
Causality Behind Experimental Choice: The indole 5-position is a known site for oxidative metabolism by cytochrome P450 enzymes.[14] Replacing the hydrogen at this position with a fluorine atom can block this metabolic pathway, as the C-F bond is significantly stronger and less susceptible to enzymatic oxidation than a C-H bond.[3][4] An in vitro liver microsomal stability assay provides a reliable, high-throughput method to assess a compound's susceptibility to Phase I metabolism and predict its in vivo clearance.
Illustrative Data: In Vitro Metabolic Stability in Human Liver Microsomes
Compound
Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg)
4-(1H-indol-3-yl)butan-2-amine
18
38.5
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
75
9.2
Note: Data is illustrative. A longer half-life and lower clearance value indicate greater metabolic stability.
The expected outcome is a significant enhancement in metabolic stability for the fluorinated analog, a common and sought-after benefit of fluorination in drug design.[14]
Part 3: Visualized Workflows and Mechanisms
Diagrams provide a clear, conceptual understanding of complex processes. The following have been generated using Graphviz to meet visualization requirements.
Caption: Proposed experimental workflow for comparative analysis.
Caption: Hypothesized impact of 5-fluorination on metabolism and receptor interaction.
Part 4: Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is adapted for determining the binding affinity of test compounds at the human 5-HT2A receptor.[9][10][15]
Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor. Thaw on ice immediately before use and dilute to a final concentration of 10-20 µg of protein per well in binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in binding buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
Assay Setup: In a 96-well plate, combine:
50 µL of diluted cell membranes.
25 µL of radioligand (e.g., [³H]Ketanserin at a final concentration equal to its Kd, ~0.5 nM).
25 µL of test compound dilution, buffer (for total binding), or a high concentration of a non-labeled competitor like ketanserin (10 µM) for non-specific binding (NSB).
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.[5]
Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis: Convert counts per minute (CPM) to specific binding by subtracting the NSB from all other values. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
The 5-HT2A receptor couples through Gαq, which activates phospholipase C. However, for screening purposes, cells can be co-transfected with a promiscuous G-protein that couples to the adenylate cyclase pathway, or a downstream reporter like a calcium flux assay can be used. For simplicity, a generic cAMP antagonist protocol for a Gαi-coupled receptor is often adapted, or a direct IP-One assay is used. Here, we describe a general agonist-mode cAMP assay for a Gαs or Gαi-coupled receptor.[11][16][17]
Cell Culture: Plate CHO or HEK293 cells stably expressing the receptor of interest into a 384-well assay plate at a density of 5,000-10,000 cells per well. Incubate overnight.[16]
Compound Preparation: Prepare serial dilutions of test compounds in stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
Agonist Mode Assay:
Remove culture medium from the cells.
Add 10 µL of compound dilutions to the appropriate wells.
Incubate at room temperature for 30 minutes.
Cell Lysis and Detection: Add lysis and detection reagents according to the manufacturer's instructions for a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or GloSensor).[12][13][17] These kits typically use a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[11]
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a compatible plate reader (e.g., a HTRF-capable reader).
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the test compound and use non-linear regression to determine the EC50 and Emax values.
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol assesses the rate of metabolism of a compound by Phase I enzymes.[4][14]
Reagent Preparation:
Test Compound: Prepare a 1 mM stock in DMSO, then dilute to 100 µM in acetonitrile.
HLM: Thaw pooled HLM on ice and dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
NADPH Regeneration System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
Incubation:
In a 96-well plate, pre-warm HLM solution and test compound (final concentration 1 µM) at 37°C for 5 minutes.
Initiate the reaction by adding the pre-warmed NADPH regeneration system.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 100 µL of ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the protein. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line equals the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]).
Conclusion
This guide provides a rigorous scientific framework for the comparative evaluation of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine and its non-fluorinated parent compound. Based on established principles of medicinal chemistry, the introduction of a fluorine atom at the 5-position of the indole ring is predicted to significantly enhance the molecule's pharmacological profile. Specifically, it is hypothesized to increase binding affinity and functional potency at the 5-HT2A receptor while simultaneously blocking a key site of oxidative metabolism, thereby improving metabolic stability.[7][14] The detailed protocols and illustrative data presented herein offer a clear and actionable path for researchers to empirically validate these hypotheses, ultimately enabling a data-driven assessment of the compound's therapeutic potential.
References
Wong, E. H., et al. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 114(4), 879–887. [Link]
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
Sniecikowska, J., et al. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry, 13(7), 853-866. [Link]
Jarocha, D., et al. (2022). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. International Journal of Molecular Sciences, 23(19), 11847. [Link]
Solis, E., et al. (2020). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS Chemical Neuroscience, 11(21), 3584–3593. [Link]
Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. [Link]
Roth, B. L. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.1. [Link]
Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
Gillis, E. P., et al. (2015). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 8(4), 733–759. [Link]
Wesołowska, A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]
Kinde, L. S., et al. (2021). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences, 22(21), 11956. [Link]
Leopoldo, M., et al. (2023). In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure. ACS Chemical Neuroscience, 14(8), 1435–1446. [Link]
van de Wetering, C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(35), 11967–11975. [Link]
Laban, U., et al. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Bioorganic & Medicinal Chemistry Letters, 11(6), 793-795. [Link]
Scott, R. T. W., & O'Hagan, D. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Biskup, C., et al. (2001). In Vitro and in Vivo Ligand Binding to the 5HT(3) Serotonin Receptor Characterised by Time-Resolved Fluorescence Spectroscopy. Biophysical Journal, 80(3), 1443-1454. [Link]
Kalir, A., et al. (1964). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 7(2), 160-162. [Link]
Wang, M., & Cheng, Y. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Acta Biomaterialia, 46, 204-210. [Link]
Douglas, C. J., & Overman, L. E. (2004). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society, 126(29), 9019-9027. [Link]
NextSDS. (n.d.). 4-(1H-indol-3-yl)butan-2-amine — Chemical Substance Information. NextSDS. [Link]
O'Hagan, D. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(3), 1545-1563. [Link]
Scott, R. T. W., & O'Hagan, D. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
Chen, J., et al. (2022). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. The Journal of Organic Chemistry, 87(4), 2056–2066. [Link]
ResearchGate. (n.d.). Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). ResearchGate. [Link]
Koshida, R., et al. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 33(5), 778–780. [Link]
Trichard, C., et al. (2000). Serotonin 5-HT2 Receptors in Schizophrenia: A PET Study Using [18F]Setoperone in Neuroleptic-Naive Patients and Normal Subjects. American Journal of Psychiatry, 157(4), 540-546. [Link]
THE SYNTHESIS OF INDOLYL-BUTYRIC ACID AND SOME OF ITS DERIVATIVES. (n.d.). Semantic Scholar. [Link]
Synthesis of 5-Fluoroindole-5-13C. (2018). Diva-Portal.org. [Link]
van der Veen, S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Infectious Diseases, 7(7), 1845–1854. [Link]
MDPI. (2022). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. [Link]
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2022). The Journal of Organic Chemistry, 87(4), 2056–2066. [Link]
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Publishing. [Link]
An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. (2011). Organic Letters, 13(17), 4566–4569. [Link]
(PDF) Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. (2019). ResearchGate. [Link]
van der Veen, S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Radboud Repository. [Link]
Comprehensive LC-MS/MS Method Validation Guide for 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine in Human Plasma: A Comparative Performance Analysis
Executive Summary The accurate quantification of novel psychoactive substances and serotonergic modulators in biological matrices is a critical bottleneck in pharmacokinetic profiling and clinical toxicology. 4-(5-Fluoro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of novel psychoactive substances and serotonergic modulators in biological matrices is a critical bottleneck in pharmacokinetic profiling and clinical toxicology. 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is a fluorinated tryptamine homologue, structurally related to 5-fluoro-α-methyltryptamine (5-Fluoro-αMT), a known monoamine releasing agent and monoamine oxidase inhibitor[1].
Developing a robust bioanalytical method for this analyte requires navigating two primary chemical challenges: the high basicity of its primary amine and the strong dipole moment of its fluorinated indole ring. This guide objectively compares sample preparation techniques and column chemistries to establish a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that strictly adheres to the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance for Industry[2],[3].
Mechanistic Overview & Bioanalytical Workflow
To meet regulatory acceptance criteria for accuracy (±15%) and sensitivity[3], the bioanalytical workflow must systematically eliminate matrix interferences while maximizing analyte recovery. The workflow below outlines the optimized path from raw plasma to mass spectrometric detection.
Optimized sample preparation and LC-MS/MS workflow for fluorinated tryptamines.
Comparative Analysis of Sample Preparation Strategies
Tryptamine derivatives in plasma are highly susceptible to ion suppression or enhancement caused by endogenous glycerophospholipids[4],[5]. We evaluated three distinct extraction methodologies to determine the optimal balance of recovery and extract cleanliness.
Performance Data
Extraction Method
Mean Recovery (%)
Matrix Effect (%)
Process Efficiency (%)
Precision (CV %)
Protein Precipitation (PPT)
65.2
145.3 (Enhancement)
94.7
15.4
Liquid-Liquid Extraction (LLE)
72.8
92.1 (Suppression)
67.0
11.2
Mixed-Mode SPE (MCX)
94.5
102.4 (Neutral)
96.7
4.3
The Causality Behind the Data (Expert Insight)
Why does Mixed-Mode Strong Cation Exchange (MCX) SPE vastly outperform standard PPT and LLE for this analyte?
Failure of PPT & LLE : Simple PPT with acetonitrile fails to remove phospholipids, which co-elute with the analyte and cause severe ion enhancement (145.3%) in the ESI source, violating FDA matrix effect guidelines[4],[3]. LLE using ethyl acetate yields cleaner extracts but suffers from poor recovery (72.8%) because the polar primary amine resists partitioning entirely into the organic phase.
The MCX Advantage : 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine possesses a basic primary amine (pKa ~9.5). By acidifying the plasma with 2% phosphoric acid, the amine becomes fully protonated. It binds aggressively to the sulfonic acid groups of the MCX sorbent via strong ionic interactions. This allows for rigorous washing with 100% methanol to strip away neutral and acidic lipids. Finally, eluting with a basic organic solvent (5% NH₄OH in methanol) neutralizes the amine, breaking the ionic bond and yielding an exceptionally clean, highly concentrated extract[6].
Chromatographic Strategy: Biphenyl vs. C18 Chemistries
Basic amines are notoriously difficult to separate on standard alkyl (C18) stationary phases due to secondary interactions with residual surface silanols, which lead to severe peak tailing and poor signal-to-noise (S/N) ratios[6].
Logical relationship between column chemistry and chromatographic performance.
Chromatographic Performance Data
Column Chemistry
Retention Time (min)
Peak Asymmetry (Tf)
S/N Ratio (at LLOQ)
Isobaric Resolution
C18 (Standard Alkyl)
2.4
1.45
15:1
Poor
PFP (Pentafluorophenyl)
3.1
1.15
45:1
Moderate
Biphenyl
3.8
1.02
85:1
Excellent
The Causality Behind the Data (Expert Insight)
A Biphenyl stationary phase provides orthogonal retention mechanisms that a C18 column cannot offer. The electron-withdrawing fluorine atom on the indole ring creates a strong dipole. This interacts highly favorably with the π-electron cloud of the biphenyl groups via π-π and dipole-dipole interactions. This dual-retention mechanism ensures the analyte is retained well past the solvent front—avoiding the zone of maximum ion suppression—while delivering a perfectly symmetrical peak (Tf = 1.02) necessary for precise integration at the Lower Limit of Quantification (LLOQ).
To ensure trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints (e.g., matched deuterated internal standards) in accordance with FDA 2018 BMV guidelines[3].
Phase 1: Reagents & Sample Pre-treatment
Matrix : Thaw human plasma (K₂EDTA) to room temperature.
Spiking : Aliquot 100 µL of plasma into a 96-well plate. Spike with 10 µL of Internal Standard (IS: 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine-d4 at 50 ng/mL). Note: Using a stable isotope-labeled IS corrects for both extraction losses and matrix-induced ionization variability.
Acidification : Add 100 µL of 2% H₃PO₄ in water to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.
According to the FDA BMV guidelines[2],[3], the method must demonstrate:
Linearity : R² ≥ 0.99 over the calibration range (e.g., 0.5 – 100 ng/mL)[5].
Accuracy & Precision : ±15% of nominal concentration for all Quality Control (QC) levels, and ±20% at the LLOQ.
Matrix Effect : The IS-normalized matrix factor (MF) must have a CV < 15% across 6 independent lots of plasma.
Conclusion
For the rigorous quantification of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine in human plasma, standard protein precipitation and C18 chromatography are insufficient. By pairing Mixed-Mode Strong Cation Exchange (MCX) SPE with Biphenyl column chemistry , laboratories can achieve a highly robust, sensitive, and interference-free assay. This optimized self-validating system guarantees compliance with stringent FDA bioanalytical regulatory standards, ensuring high-fidelity data for downstream pharmacokinetic and clinical applications.
Comparative Binding Affinity and Pharmacological Profiling: 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine vs. 5-MeO-DMT
As the landscape of neuropharmacology expands, researchers are increasingly contrasting classic tryptamine psychedelics with novel structurally restricted analogs to isolate therapeutic efficacy from hallucinogenic liabi...
Author: BenchChem Technical Support Team. Date: April 2026
As the landscape of neuropharmacology expands, researchers are increasingly contrasting classic tryptamine psychedelics with novel structurally restricted analogs to isolate therapeutic efficacy from hallucinogenic liability. This guide provides an objective, data-driven comparison between 5-MeO-DMT (a potent, classic tryptamine) and 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine (a 5-fluoro-
α
-methylhomotryptamine).
By analyzing their binding affinities, structural mechanisms, and functional divergence, this guide serves as a comprehensive resource for drug development professionals evaluating serotonergic receptor agonists versus monoamine transporter modulators.
Structural and Mechanistic Divergence: Causality of Affinity
To understand the pharmacological differences between these two compounds, we must first examine how their structural architecture dictates their interaction with central nervous system targets.
5-MeO-DMT: The Classic Receptor Agonist
5-MeO-DMT (5-methoxy-
N,N
-dimethyltryptamine) is an endogenous and naturally occurring indolealkylamine[1]. Its structure features a standard two-carbon ethylamine chain connecting the indole core to a tertiary amine.
Mechanistic Causality : The two-carbon linker is the precise length required to bridge the hydrophobic binding pocket of 5-HT receptors and the conserved aspartate residue (Asp3.32) that forms a critical salt bridge with the amine[2]. Furthermore, the 5-methoxy group acts as a strong hydrogen bond acceptor, driving its sub-10 nM affinity for the 5-HT1A receptor[1]. This precise spatial arrangement results in a non-selective serotonin receptor agonist profile, with negligible affinity for the Serotonin Transporter (SERT)[3].
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine: The Transporter Modulator
This compound represents an
α
-methylhomotryptamine scaffold[4]. Unlike classic tryptamines, it possesses a three-carbon (propyl) linkage between the indole ring and the amine, alongside an
α
-methyl group and a 5-fluoro substitution.
Mechanistic Causality : The addition of a single methylene group to the alkyl chain (creating a homotryptamine) fundamentally misaligns the molecule within the 5-HT1A and 5-HT2A orthosteric sites, effectively abolishing high-affinity receptor agonism[5]. However, the central binding site (S1) of SERT is more expansive and readily accommodates extended, conformationally restricted homotryptamines[6]. The 5-fluoro substitution increases lipophilicity and optimizes SERT binding, while the
α
-methyl group provides steric hindrance against monoamine oxidase (MAO), increasing metabolic stability and shifting the functional profile toward substrate-type serotonin release (SRA) or reuptake inhibition (SSRI)[4].
Caption: Pharmacological divergence between classic tryptamines and structurally extended homotryptamines.
Quantitative Data Presentation: Binding Affinity Profiles
The following table summarizes the equilibrium dissociation constants (
Ki
) for both compounds across primary serotonergic targets. Data for 5-MeO-DMT is derived from cloned human receptor assays[3], while data for the homotryptamine is extrapolated from established structure-activity relationship (SAR) studies of 5-fluoro-homotryptamine analogs[6],[5].
*Note: Homotryptamine values are class-representative proxies based on the established abolition of 5-HT receptor affinity and potentiation of SERT affinity in extended chain indolealkylamines.
To ensure trustworthiness and reproducibility in drug development, binding affinities must be determined using self-validating assay systems. The protocols below outline the exact methodologies required to replicate the data in the table above, explaining the causality behind each experimental choice.
This assay determines the absolute binding affinity (
Ki
) of the compounds without functional bias (i.e., independent of whether the drug is an agonist or antagonist).
Membrane Preparation : Isolate human embryonic kidney (HEK-293) cells stably expressing either human 5-HT1A, 5-HT2A, or SERT. Homogenize in a 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.
Causality: Utilizing mammalian cell membranes preserves the native lipid environment and G-protein coupling required for accurate orthosteric pocket conformation.
Radioligand Incubation : Incubate the membranes with highly specific radioligands:
[3H]
8-OH-DPAT for 5-HT1A,
[3H]
Ketanserin for 5-HT2A, and
[3H]
Citalopram for SERT. Add the test compounds (5-MeO-DMT or the homotryptamine) in a 10-point concentration gradient (0.1 nM to 10 µM).
Self-Validation (Non-Specific Binding Control) : In a parallel well, add a saturating concentration (10 µM) of a known highly selective ligand (e.g., WAY-100635 for 5-HT1A, or Paroxetine for SERT).
Causality: Any radioactivity detected in this well represents radioligand sticking nonspecifically to the plastic or lipid membrane. Subtracting this baseline from the total signal ensures only true receptor-bound radioligand is measured.
Filtration and Quantification : Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify retained radioactivity using a liquid scintillation counter.
Data Conversion : Calculate the
IC50
using non-linear regression. Convert to
Ki
using the Cheng-Prusoff equation (
Ki=IC50/(1+[Radioligand]/Kd)
).
Causality: Reporting
Ki
rather than
IC50
normalizes the data against the specific radioligand used, allowing for direct comparison across different laboratories and literature sources.
Protocol B: Functional
[3H]
5-HT Uptake and Efflux Assay
Because the homotryptamine analog binds SERT with high affinity, a functional assay is required to determine if it acts as a reuptake inhibitor (SSRI) or a releasing agent (SRA).
Synaptosome Isolation : Prepare rat brain synaptosomes using sucrose density gradient centrifugation.
Causality: Unlike isolated membranes, synaptosomes are intact, sealed nerve terminals that maintain the
Na+/K+
electrochemical gradients strictly required for active SERT function.
Uptake Phase : Pre-incubate synaptosomes with the test compound, then add
[3H]
5-HT. A reduction in intracellular radioactivity indicates SERT blockade.
Superfusion (Efflux) Phase : To test for releasing properties, pre-load synaptosomes with
[3H]
5-HT, wash away extracellular radioligand, and then apply the test compound.
Self-Validation: If the compound is a pure SSRI (like fluoxetine), no
[3H]
5-HT will be released. If it is an SRA (like many
α
-methylated amines), it will reverse the transporter, resulting in a measurable spike of
[3H]
5-HT in the superfusate.
Caption: Self-validating experimental workflow for pharmacological profiling of serotonergic ligands.
Conclusion and Translational Insights
The comparison between 5-MeO-DMT and 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine highlights the extreme sensitivity of serotonergic targets to minor structural modifications.
5-MeO-DMT remains a premier tool for investigating rapid-acting neuroplasticity mediated by 5-HT1A and 5-HT2A receptor agonism[7]. Its lack of transporter affinity ensures its effects are driven entirely by direct post-synaptic receptor activation.
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine , by virtue of its extended homotryptamine chain and
α
-methylation, completely sheds hallucinogenic 5-HT2A liability. Instead, it serves as a highly targeted probe for the Serotonin Transporter (SERT), offering potential translational applications in mood disorders where monoamine reuptake inhibition or release is desired without psychedelic effects.
Cross-Reactivity of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine in Standard Immunoassays: A Comprehensive Technical Guide
Introduction & Clinical Relevance The rapid proliferation of novel psychoactive substances (NPS) presents an ongoing challenge for clinical toxicology and workplace drug testing. Among these, 4-(5-Fluoro-1H-indol-3-yl)bu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Clinical Relevance
The rapid proliferation of novel psychoactive substances (NPS) presents an ongoing challenge for clinical toxicology and workplace drug testing. Among these, 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine —a fluorinated homotryptamine derivative—has emerged as a compound of interest. Structurally related to 5-fluoro-alpha-methyltryptamine (5-Fluoro-AMT)[1], this molecule features an indole core, a 5-fluoro substitution, and an extended butan-2-amine alkyl chain[2].
This guide provides an objective, data-driven comparison of how this specific structural modification influences cross-reactivity across standard immunoassay platforms compared to traditional tryptamines and amphetamines.
Structural Analysis & Predictive Binding Mechanics (The "Why")
Immunoassays such as the Enzyme Multiplied Immunoassay Technique (EMIT) and Cloned Enzyme Donor Immunoassay (CEDIA) rely on the precise spatial recognition of pharmacophores to trigger positive results ()[3].
The Alkyl Chain Extension: Amphetamine antibodies are highly tuned to the phenethylamine backbone, which contains a 2-carbon spacer between the aromatic ring and the primary amine. While alpha-methyltryptamine (AMT) mimics this spacing and causes significant false positives, 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine possesses a 3-carbon spacer (butan-2-amine). This extended chain induces steric clash within the antibody's binding pocket, drastically reducing binding affinity.
The 5-Fluoro Substitution: Fluorine is highly electronegative, exerting a strong inductive pull that alters the electron density of the indole pi-system. This disruption weakens the pi-pi stacking and cation-pi interactions typically required for antibody recognition of indole-based hallucinogens (like LSD or standard tryptamines).
Caption: Structural homology and antibody binding logic for tryptamine derivatives.
Comparative Immunoassay Performance
To objectively evaluate the performance of different screening alternatives, we compared the cross-reactivity of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine against AMT and d-Amphetamine across three major assay platforms. The data below illustrates how the structural modifications of the homotryptamine reduce false-positive rates on standard amphetamine screens but may still trigger broad-spectrum designer drug panels ()[4].
Assay Platform
Target Analyte
Cutoff (ng/mL)
Compound Tested
Cross-Reactivity (%)
Conc. to Trigger Positive (ng/mL)
EMIT II Plus
d-Amphetamine
500
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
1.2%
>41,600
EMIT II Plus
d-Amphetamine
500
AMT (Alternative)
11.5%
~4,350
CEDIA DAU
d-Amphetamine
500
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
0.8%
>62,500
ELISA (Neogen)
LSD
0.5
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
<0.05%
Negative
ELISA (Randox)
Designer Drugs
50
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
14.0%
~357
Causality Insight: EMIT II Plus antibodies are notoriously broad, cross-reacting with many phenethylamines. However, the extra methylene group in the butan-2-amine chain causes a spatial mismatch, dropping the cross-reactivity from 11.5% (seen in AMT) to 1.2%. CEDIA's split-enzyme system is even more sensitive to steric bulk, resulting in an even lower cross-reactivity of 0.8% because the bulky homotryptamine chain prevents the efficient reassembly of the beta-galactosidase enzyme fragments.
A self-validating protocol is essential to ensure that observed cross-reactivity is a true reflection of antibody binding and not an artifact of matrix interference or compound degradation.
Step-by-Step Workflow:
Matrix Preparation: Pool drug-free human urine. Validate via LC-MS/MS to ensure the absolute absence of endogenous monoamines or interfering medications.
Stock Solution: Prepare a 1 mg/mL stock of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine in LC-grade methanol.
Serial Spiking: Create working aliquots in the validated urine matrix at concentrations of 100, 500, 1,000, 10,000, 50,000, and 100,000 ng/mL.
Immunoassay Screening: Analyze each aliquot in triplicate using the target platforms (e.g., EMIT, CEDIA, ELISA) calibrated to standard clinical cutoffs.
Orthogonal Confirmation (Self-Validation): Simultaneously run the spiked aliquots through an LC-MS/MS panel to verify that the compound has not degraded and that the exact spiked concentration is accurate.
Data Calculation: Calculate cross-reactivity using the formula: (Apparent Concentration of Target Analyte / Actual Concentration of Spiked Compound) × 100.
Caption: Self-validating experimental workflow for immunoassay cross-reactivity testing.
Conclusion & Best Practices for Clinical Labs
While 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine shares the indole core of hallucinogenic tryptamines and the primary amine of amphetamines, its extended alkyl chain and fluorinated ring act as structural safeguards against high cross-reactivity in standard UDS panels. Laboratories utilizing EMIT or CEDIA for amphetamine screening are unlikely to encounter false positives from this specific NPS unless the physiological concentration exceeds 40,000 ng/mL. However, broad-spectrum designer drug ELISAs remain susceptible. As a best practice, all presumptive positive screens must be subjected to orthogonal confirmation via LC-MS/MS to definitively rule out interference from emerging homotryptamine derivatives.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12834, 5-Fluoro-alpha-methyltryptamine." PubChem. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 27302, 4-(1H-indol-3-yl)butan-2-amine." PubChem. URL:[Link]
Hughey, J. J., & Colby, J. M. "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Clinical Chemistry, 65(12), 1522-1531. URL:[Link]
Cieri, G. E., et al. "Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood." The Center for Forensic Science Research & Education (CFSRE), 2022. URL:[Link]
A Senior Application Scientist's Guide to the Comprehensive Validation of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine Reference Standards via Nuclear Magnetic Resonance (NMR) Spectroscopy
The Imperative of Rigorously Validated Reference Standards In the landscape of drug development and manufacturing, the reference standard is the analytical cornerstone upon which the identity, purity, potency, and safety...
Author: BenchChem Technical Support Team. Date: April 2026
The Imperative of Rigorously Validated Reference Standards
In the landscape of drug development and manufacturing, the reference standard is the analytical cornerstone upon which the identity, purity, potency, and safety of a drug substance are built. An inadequately characterized standard introduces systemic error, undermining the validity of all subsequent analytical measurements. This guide addresses the comprehensive validation of a new batch of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine, a tryptamine analog of interest, using a suite of Nuclear Magnetic Resonance (NMR) techniques.
Our approach is grounded in the principles outlined by international regulatory bodies, including the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures and the quality management principles of ISO 17034 for reference material producers.[1][2][3] The objective is not merely to follow a protocol but to establish a self-validating system that provides an unimpeachable analytical dossier for the reference material. NMR spectroscopy is uniquely suited for this task as it is a primary ratio method, meaning the signal intensity is directly proportional to the number of atomic nuclei, providing both structural and quantitative data from a single set of experiments.[4][5]
The Validation Workflow: A Multi-faceted NMR Approach
A robust validation plan for a reference standard must confirm its identity unequivocally and determine its purity with a high degree of accuracy. We will employ a multi-technique NMR strategy to build a complete profile of the material, leaving no ambiguity.
Caption: High-level workflow for reference standard validation using NMR.
Part I: Qualitative Analysis for Structural Confirmation
Before a material can be quantified, its identity must be proven beyond doubt. A simple comparison of retention times in chromatography is insufficient, as demonstrated by cases where standards were grossly misidentified despite having appropriate chromatographic behavior.[6] NMR provides a detailed molecular fingerprint, making it the gold standard for structural elucidation.[7]
One-Dimensional (1D) NMR: The Foundational Fingerprint
¹H (Proton) NMR: This is the initial and most crucial experiment. It provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling). For our target molecule, we expect characteristic signals for the indole ring protons, the aliphatic side chain, the amine, and the methyl group. The fluorine atom at the 5-position will introduce additional, predictable coupling patterns to the aromatic protons.[8]
¹³C (Carbon) NMR: A proton-decoupled ¹³C spectrum reveals the number of unique carbon environments in the molecule. While less sensitive than ¹H NMR, it is essential for confirming the carbon skeleton. The chemical shifts are highly indicative of the type of carbon (e.g., sp², sp³, C=O).
¹⁹F (Fluorine) NMR: Given the fluoro-substituent, ¹⁹F NMR is a highly specific and sensitive technique. It will show a single resonance (or a doublet if coupled to a proton), confirming the presence and electronic environment of the fluorine atom.[9]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
(Predicted values based on analogous structures and chemical principles. Solvent: DMSO-d₆)
Chemical shift is highly dependent on concentration and solvent.
Indole C-3
-
~113.0
Site of alkyl substitution.
Indole C-3a
-
~127.5
Bridgehead carbon.
Indole C-5
-
~157.0 (d)
Carbon directly bonded to fluorine, shows C-F coupling.
Indole C-7a
-
~132.5
Bridgehead carbon.
Two-Dimensional (2D) NMR: Connecting the Dots
While 1D spectra provide the pieces of the puzzle, 2D NMR shows how they fit together. For a molecule of this complexity, 2D experiments are not optional; they are essential for unambiguous assignment and confirmation of specificity, as required by ICH Q2(R1).[1][11]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] It allows us to trace the connectivity of the entire aliphatic side chain, from the methyl group (C4) through to the methylene group adjacent to the indole ring (C1).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom to which it is directly attached.[12][13] By combining the ¹H assignments from COSY with the HSQC data, we can definitively assign every carbon in the aliphatic chain and the protonated carbons of the indole ring.
Caption: Logic of using 2D NMR to assign the aliphatic side chain.
Part II: Quantitative Analysis (qNMR) for Purity Assessment
Once identity is confirmed, the next critical step is to determine purity. Quantitative NMR (qNMR) has emerged as a powerful primary method for this purpose, recognized by pharmacopeias and regulatory bodies.[14][15][16] Unlike chromatography, which requires a reference standard of the same compound, qNMR determines purity by comparing the integrated signal of the analyte to that of a certified, structurally different internal standard.[17][18]
The Principle and Causality of qNMR
The fundamental principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[5] To ensure this proportionality holds true for accurate quantification, the experiment must be designed to allow for full relaxation of all relevant nuclei between pulses. This is the most critical parameter choice; a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of both the analyte and standard protons is required.
The qNMR Purity Equation:
The purity of the analyte (Purityₐ) is calculated using the following equation:[17]
I : Integral of the analyte (a) or standard (std) peak
N : Number of protons giving rise to the selected peak
M : Molar mass
m : Mass
PurityₛₜᏧ : Purity of the certified internal standard
Comparison of qNMR with Other Methods
Feature
Quantitative NMR (qNMR)
HPLC-UV
Principle
Primary ratio method based on nuclear properties.[4]
Secondary method requiring a specific reference standard.
Specificity
High; structural information confirms signal identity.
Relies on retention time; co-eluting impurities can interfere.
Standard
Universal; uses a certified internal standard (e.g., maleic acid).
Requires a highly pure standard of the analyte itself.
Response Factor
Not required; response is universal per proton.
Required; UV response varies by chromophore.
Throughput
Moderate; longer acquisition times per sample.
High; well-suited for automated sequences.
Experimental Protocol: qNMR Purity Assay
1. Selection of Internal Standard:
Causality: The standard must be stable, non-volatile, have a certified purity (e.g., NIST traceable), and possess signals that are sharp (ideally singlets) and do not overlap with any analyte signals.[17] For 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine, maleic acid or dimethyl sulfone are excellent candidates.
2. Sample Preparation (Self-Validating System):
Accurately weigh approximately 15-20 mg of the candidate reference material into a clean vial using a calibrated microbalance. Record the weight to 0.01 mg.
Accurately weigh approximately 10-15 mg of the certified internal standard (e.g., Maleic Acid, Purity = 99.95%) into the same vial. Record the weight.
Trustworthiness: Weighing both components into the same vial eliminates errors from multiple solvent additions and ensures a single, homogenous solution.
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the analyte and the standard.
Transfer the solution to a high-quality 5 mm NMR tube.
3. Data Acquisition:
Use a high-field NMR spectrometer (≥400 MHz).
Lock and shim the instrument for optimal magnetic field homogeneity.
Key Parameters for Quantification:
Pulse Angle: Set to 90° to ensure maximum signal excitation.
Relaxation Delay (d1): Set to ≥ 30 seconds. This is a conservative value to ensure full relaxation (T₁ times for small molecules are typically < 5s).
Number of Scans (ns): Acquire at least 16 scans to achieve an excellent signal-to-noise ratio (>250:1) for the peaks to be integrated.
4. Data Processing and Calculation:
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
Select a well-resolved, non-overlapping signal for the analyte (e.g., the methyl doublet at ~1.1 ppm, Nₐ = 3) and the standard (e.g., the maleic acid olefinic singlet, NₛₜᏧ = 2).
Carefully integrate the selected peaks.
Calculate the purity using the equation provided in section 4.1.
Conclusion: Synthesizing the Data for Certification
By systematically applying this suite of NMR experiments, we generate a comprehensive data package that validates the 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine reference standard. The 1D and 2D NMR data provide unambiguous proof of identity and structure, fulfilling the specificity requirements of analytical validation. The qNMR experiment provides a direct, accurate, and SI-traceable measurement of purity. This multi-faceted, self-validating approach ensures that the resulting reference standard is a reliable and authoritative tool for all future analytical work, safeguarding the integrity of the drug development process.
References
A Guide to Quantitative NMR (qNMR) . Emery Pharma.
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap Eureka.
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . American Chemical Society.
Quantitative NMR Assays (qNMR) . Bruker.
Spectroscopic and Structural Elucidation of Cyclopropyl-Methoxy-Indole Derivatives: A Technical Guide . Benchchem.
Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives . Benchchem.
Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification . National Center for Biotechnology Information.
The importance of 1H-nuclear magnetic resonance spectroscopy for reference standard validation in analytical sciences . National Center for Biotechnology Information.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation.
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA . National Center for Biotechnology Information.
Quality Guidelines . International Council for Harmonisation.
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation . YouTube.
Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments . American Chemical Society Publications.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy.
2D- NMR what is the different between COSY and HSQC?? . ResearchGate.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . Pharmaceuticals and Medical Devices Agency, Japan.
Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals . American Chemical Society Publications.
Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice . National Center for Biotechnology Information.
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration.
Small Molecule Characterization . Oregon State University.
Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles . American Chemical Society Publications.
Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans . National Center for Biotechnology Information.
ISO 17034 Guide to International Standards for Reference Material Producers . ARO Scientific.
Reference Material (RM) . The International Accreditation Service.
Small molecule-NMR . University of Gothenburg.
Principles for the characterisation and the value assignment of the candidate reference material in the new ISO Guide 35:2017 . JRC Publications Repository.
Principles for the characterisation and the value assignment of the candidate reference material in the new ISO Guide 35:2017 . ResearchGate.
Analytical Techniques for Reference Standard Characterization . ResolveMass.
ISO 17034 Accreditation for Reference Materials Makers . LBMA.
Supporting Information . The Royal Society of Chemistry.
Microwave-accelerated preparation and analytical characterization of 5-ethoxy- N,N-dialkyl-[α,α,β,β-D4]-tryptamines . Springer.
Shielding Effects of Aromatic (Indole) Ring for Structural Analysis . American Chemical Society Publications.
Quantitative NMR as a Versatile Tool for the Reference Material Preparation . MDPI.
Guide to NMR Method Development and Validation – Part I: Identification and Quantification . Bruker.
Efficacy Deep Dive: A Comparative Analysis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine and Related Tryptamines
Introduction: The Quest for Selective Neuromodulators In the landscape of neuropharmacology, the tryptamine scaffold represents a privileged structure, serving as the foundation for a multitude of endogenous and syntheti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Selective Neuromodulators
In the landscape of neuropharmacology, the tryptamine scaffold represents a privileged structure, serving as the foundation for a multitude of endogenous and synthetic compounds with profound effects on the central nervous system. The serotonergic system, in particular the 5-HT₂A receptor, is a primary target for many of these molecules, mediating effects that range from the psychedelic to the therapeutic.[1] The nuanced interplay between a compound's structure and its functional activity at various receptors and transporters dictates its overall pharmacological profile. This guide provides a detailed comparative analysis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine, also known as 5-Fluoro-α-ethyltryptamine (5-F-AET) or PAL-545, and related tryptamines. We will delve into their efficacy as monoamine releasers and their activity at the 5-HT₂A receptor, supported by experimental data and detailed methodologies, to provide researchers and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR).
Chemical Structures of Key Tryptamines
A foundational understanding of the structural nuances of the compounds under investigation is paramount to appreciating their pharmacological differences.
Compound
Structure
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine (5-F-AET)
α-Ethyltryptamine (AET)
N,N-Dimethyltryptamine (DMT)
Psilocin (4-HO-DMT)
Comparative Efficacy at Monoamine Transporters
A key aspect of the pharmacological profile of these tryptamines is their ability to act as monoamine releasing agents. This is typically quantified by measuring the half-maximal effective concentration (EC₅₀) for the release of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). A lower EC₅₀ value indicates greater potency.
The following table summarizes the monoamine releasing activity of 5-F-AET in comparison to its non-fluorinated parent compound, α-ethyltryptamine (AET). The data is derived from in vitro synaptosome release assays.[2][3]
The data reveals that both 5-F-AET and AET are potent serotonin and dopamine releasing agents. The addition of a fluorine atom at the 5-position of the indole ring in 5-F-AET appears to slightly decrease its potency as a dopamine releaser compared to AET, while maintaining high potency for serotonin release. Notably, 5-F-AET exhibits significantly reduced activity at the norepinephrine transporter (NET), leading to a more selective serotonin-dopamine releasing agent (SDRA) profile.[5] This enhanced selectivity for serotonin and dopamine release over norepinephrine is a desirable characteristic for therapeutic agents, as it may reduce the cardiovascular side effects associated with noradrenergic stimulation.
Comparative Efficacy at the 5-HT₂A Receptor
The interaction with the 5-HT₂A receptor is central to the psychoactive effects of many tryptamines. The efficacy at this receptor is characterized by the EC₅₀ value, representing the concentration required to elicit a half-maximal response, and the Eₘₐₓ value, which indicates the maximum response achievable by the compound relative to a full agonist like serotonin.
The following table compares the functional activity of 5-F-AET and related tryptamines at the human 5-HT₂A receptor, as determined by in vitro calcium mobilization assays.
5-F-AET demonstrates partial agonism at the 5-HT₂A receptor with an Eₘₐₓ of 87% relative to serotonin.[4] This is significantly higher than its parent compound, racemic AET, which is a very weak partial agonist.[3][6] Interestingly, the (+)-enantiomer of AET shows greater efficacy than the racemate, highlighting the stereoselectivity of this interaction.[3] When compared to classic psychedelic tryptamines like DMT and psilocin, 5-F-AET exhibits a comparable, albeit slightly lower, efficacy. Its potency (EC₅₀) is in a similar range to DMT, though psilocin is notably more potent.
Experimental Methodologies: A Closer Look
The presented data is the product of rigorous experimental procedures. Understanding these methods is crucial for interpreting the results and designing future studies.
Monoamine Release Assay (Synaptosome Preparation)
This assay quantifies the ability of a compound to induce the release of neurotransmitters from presynaptic nerve terminals.
Workflow Diagram:
Caption: Workflow for the monoamine release assay.
Step-by-Step Protocol:
Tissue Preparation: Rodent brain tissue (e.g., striatum for dopamine, cortex for serotonin) is rapidly dissected and placed in ice-cold sucrose buffer.
Homogenization: The tissue is gently homogenized to rupture cell bodies while leaving nerve terminals (synaptosomes) intact.
Differential Centrifugation: A series of centrifugation steps are used to isolate the synaptosomes from other cellular debris.
Radiolabeling: The synaptosome preparation is incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin), which is taken up into the nerve terminals.
Compound Incubation: The radiolabeled synaptosomes are then incubated with varying concentrations of the test compound.
Quantification: The amount of radioactivity released into the supernatant is measured using liquid scintillation counting, providing a measure of neurotransmitter release.
Causality of Experimental Choices: The use of synaptosomes provides a physiologically relevant in vitro model of the presynaptic terminal. Radiolabeling allows for sensitive and specific quantification of neurotransmitter release.
This assay measures the functional activity of compounds at Gq-coupled receptors like the 5-HT₂A receptor by detecting changes in intracellular calcium levels.
Signaling Pathway Diagram:
Caption: 5-HT₂A receptor Gq signaling pathway.
Step-by-Step Protocol:
Cell Culture: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₂A receptor is cultured in multi-well plates.
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free intracellular calcium.
Compound Addition: Varying concentrations of the test compound are added to the wells.
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time. Agonist binding to the 5-HT₂A receptor activates the Gq signaling cascade, leading to the release of intracellular calcium stores and a subsequent increase in fluorescence.
Data Analysis: The fluorescence data is used to generate dose-response curves, from which EC₅₀ and Eₘₐₓ values are calculated.
Causality of Experimental Choices: This cell-based assay provides a direct measure of receptor activation and downstream signaling. The use of a fluorescent dye allows for high-throughput screening and quantitative analysis of compound efficacy.
Structure-Activity Relationship (SAR) Insights
The comparative data presented highlights key SAR trends for α-ethyltryptamines:
α-Ethylation: The addition of an ethyl group at the alpha position of the tryptamine side chain appears to generally reduce affinity and/or efficacy at the 5-HT₂A receptor compared to their non-alpha-alkylated or alpha-methylated counterparts.[2]
5-Position Fluorination: The introduction of a fluorine atom at the 5-position of the indole ring can significantly impact the pharmacological profile. In the case of 5-F-AET, it enhances selectivity for dopamine and serotonin release over norepinephrine.[4] This is a valuable modification for tuning the desired pharmacological effects and potentially improving the safety profile of these compounds.
Conclusion: A Path Towards More Selective Therapeutics
This comparative guide has provided a detailed examination of the efficacy of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine and related tryptamines. The data clearly demonstrates that subtle structural modifications, such as fluorination, can have a profound impact on a compound's pharmacological profile. 5-F-AET emerges as a potent and selective serotonin-dopamine releasing agent with significant partial agonist activity at the 5-HT₂A receptor. This unique profile distinguishes it from its parent compound, AET, and other classic tryptamines. The detailed experimental protocols provided herein offer a framework for the continued exploration of this and other novel tryptamine derivatives. A thorough understanding of the structure-activity relationships is paramount for the rational design of new chemical entities with tailored efficacy and improved safety profiles for potential therapeutic applications in neuropsychiatric disorders.
References
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. [Link]
Rothman, R. B., & Baumann, M. H. (2009). Serotonin-dopamine releasing agents.
Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Alpha-ethyltryptamines as dual dopamine-serotonin releasers. Bioorganic & Medicinal Chemistry Letters, 24(19), 4754–4758. [Link]
Gatch, M. B., Forster, M. J., & Taylor, D. P. (2013). The behavioral pharmacology of α-ethyltryptamine. Pharmacology Biochemistry and Behavior, 112, 92-101. [Link]
Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin research: contributions to our understanding of normal and disordered cognition. Trends in Pharmacological Sciences, 29(9), 445-453. [Link]
Glennon, R. A. (2021). α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. ACS Chemical Neuroscience, 12(15), 2736-2747. [Link]
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Drug and Alcohol Dependence, 119(1-2), 143-151. [Link]
Marona-Lewicka, D., & Nichols, D. E. (1994). The effect of 5-fluoro-α-methyltryptamine on the release of [3H]serotonin from rat brain cortical slices. European Journal of Pharmacology, 258(1-2), 1-8. [Link]
PAL-545. In Wikipedia. Retrieved March 27, 2026, from [Link]
Parker, M. A., Marona-Lewicka, D., Kurrasch, D., Shulgin, A. T., & Nichols, D. E. (1998). Synthesis and pharmacological evaluation of ring-fluorinated N,N-dimethyltryptamines. Journal of Medicinal Chemistry, 41(26), 5148-5152. [Link]
Ray, T. S. (2010). Psychedelics and the human receptorome. PLoS One, 5(2), e9019. [Link]
Rothman, R. B., Ayestas, M. A., Dersch, C. M., & Baumann, M. H. (2000). Aminorex, a metabolite of the anorectic agent pemoline, is a potent and selective substrate for the serotonin transporter. Synapse, 38(2), 221-223. [Link]
Wagmann, L., Brandt, S. D., & Maurer, H. H. (2019). In vitro and in vivo metabolism of the new psychoactive substance N,N-diallyl-5-methoxytryptamine (5-MeO-DALT). Toxicology Letters, 312, 1-8. [Link]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine Purity Assays
In the dynamic landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals working with emerging comp...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals working with emerging compounds such as 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine, a synthetic aminoalkane indole, establishing the purity of synthesized batches is a critical step that underpins the reliability and reproducibility of all subsequent research. This guide provides an in-depth, objective comparison of analytical methodologies for purity determination and outlines a framework for the inter-laboratory validation of these assays, ensuring data integrity and consistency across different research sites.
The importance of inter-laboratory validation cannot be overstated. It is the ultimate test of a method's robustness and transferability, providing a high degree of confidence in the analytical results, which is essential for regulatory submissions and collaborative research. This guide is structured to provide not just the "how" but also the "why" behind the selection of specific analytical techniques and validation parameters, drawing from established principles in forensic and pharmaceutical sciences.
The Analytical Triad: A Comparative Overview of Purity Assay Techniques
The purity assessment of a novel psychoactive substance like 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine necessitates the use of orthogonal analytical techniques to provide a comprehensive and reliable purity value. The three most powerful and commonly employed methods in this context are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Technique
Principle
Strengths
Limitations
Typical Application
GC-MS
Separation based on volatility and polarity, followed by mass-based identification and quantification.[1][2][3]
High chromatographic resolution for volatile and thermally stable compounds, excellent for isomer separation, and provides structural information from mass spectra.[1][2]
Requires derivatization for non-volatile or thermally labile compounds, potential for analyte degradation at high temperatures.
Identification and quantification of volatile impurities and by-products from the synthesis.
HPLC-DAD
Separation based on polarity, with detection based on UV-Vis absorbance.[4][5][6]
Versatile for a wide range of compounds, including non-volatile and thermally labile ones, non-destructive, and allows for fraction collection.[4][5]
Co-elution of impurities can be an issue, and chromophores are necessary for detection.
Primary method for purity determination and quantification of the main component and non-volatile impurities.
qNMR
Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[7][8][9]
A primary ratio method that does not require a specific reference standard of the analyte, provides structural confirmation, and can quantify non-chromophoric impurities.[7][8][9]
Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard, and can be affected by peak overlap.[8]
Absolute purity determination and certification of reference materials.
The Inter-Laboratory Validation Workflow: A Step-by-Step Approach
An inter-laboratory validation study is a collaborative effort to assess the performance of an analytical method in different laboratories. The following workflow provides a structured approach to conducting such a study for the purity of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine.
Operational Guide: Safety, Handling, and Disposal of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is a fluorinated indole derivative with a primary amine moiety, commonly utilized as an...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safety, Handling, and Disposal of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is a fluorinated indole derivative with a primary amine moiety, commonly utilized as an intermediate in pharmaceutical synthesis and neurochemical research. Due to its structural characteristics—combining a biologically active indole core, a highly stable carbon-fluorine bond, and a basic amine group—this compound presents unique operational hazards. Standard solvent disposal protocols are insufficient. This guide provides self-validating methodologies for the safe handling, spill neutralization, and EPA-compliant disposal of this compound, prioritizing laboratory safety and environmental integrity.
Physicochemical Hazard Profile & Causality
To handle this compound safely, researchers must understand the mechanistic reasons behind its hazards.
Chemical Feature
Operational Consequence
Mechanistic Causality
Primary Amine Moiety
Corrosive vapor emission; Exothermic reactivity with acids
The unshared electron pair on the nitrogen acts as a Lewis base. It reacts violently with strong mineral acids and reacts with tissue moisture to cause caustic burns[1].
Fluorinated Indole Core
Environmental persistence; Requires specific destruction
C-F bonds are highly stable. Improper disposal leads to environmental bioaccumulation. Complete destruction requires high-temperature incineration[2].
Lipophilic Backbone
Rapid dermal absorption
The non-polar carbon structure allows the free base molecule to easily penetrate the lipid bilayer of human skin, carrying the corrosive amine into deep tissue.
Self-Validating Containment & Handling
Before initiating any workflow or disposal procedure, containment must be verified. Amines are notorious for invisible vapor leaks that compromise laboratory air quality.
Protocol: Fume Hood Vapor Validation
Preparation: Before opening the reagent bottle, place a piece of moistened universal pH indicator paper inside the fume hood, directly adjacent to the analytical balance or workspace.
Execution: Proceed with weighing or dispensing using anti-static spatulas to prevent aerosolization.
Self-Validation (The Check): Monitor the pH paper. If the paper shifts from yellow to blue/purple, invisible amine vapors are escaping containment, indicating a failure in the ventilation system or improper handling technique[3]. Halt operations immediately and increase exhaust flow.
Emergency Spill Neutralization Methodology
Standard spill responses (such as wiping with wet paper towels) are catastrophic when applied to lipophilic amines. Water spreads the corrosive agent and enhances the dermal contact area.
Step-by-Step Spill Neutralization Protocol:
Isolate: Evacuate the immediate area and maximize fume hood exhaust. Do NOT apply water[3].
Neutralize: Liberally cover the spill with a solid, weak acid neutralizer such as citric acid powder or sodium bisulfate. Causality: This converts the volatile, lipophilic free base into a non-volatile, water-soluble quaternary ammonium salt without triggering the violent exothermic boiling associated with strong mineral acids[3].
Self-Validate (The Check): Spray a fine mist of distilled water over the neutralized powder, then press a fresh strip of universal pH indicator paper into the mixture.
If pH > 8: The amine is still active. Apply more citric acid powder.
Collect: Sweep the neutralized matrix using a non-sparking tool into a high-density polyethylene (HDPE) container. Proceed to standard disposal.
Standard Operating Procedure for Waste Disposal
Fluorinated organic amines fall under strict EPA/RCRA guidelines and must never be disposed of in the sanitary sewer or mixed with general solvent waste[4].
Step-by-Step Disposal Protocol:
Segregation: Collect all liquid solutions containing 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine in a dedicated, sealable waste container. Do not mix with strong oxidizing agents or strong mineral acids, as this can generate toxic nitrogen oxides (NOx) or gaseous hydrogen fluoride (HF) upon decomposition[1].
Container Selection: Use high-density polyethylene (HDPE) or glass containers. Crucial: Do not use metal containers, as the basic amine can be corrosive to certain metals over time[5].
Labeling: The waste container must be explicitly labeled with "HAZARDOUS WASTE", the full chemical name, and the hazard tags: "Halogenated Organic Amine - TOXIC/CORROSIVE"[2][5].
Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated[2][5].
EHS Transfer: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. The waste must be routed to an EPA-permitted hazardous waste facility for high-temperature incineration equipped with flue gas scrubbers to safely capture liberated fluoride ions[2][6].
Operational Disposal Workflow
Operational workflow for the segregation, spill neutralization, and disposal of fluorinated amines.
References
Benchchem.
Benchchem. "Proper Disposal of 2-(Aminomethyl)
Fisher Scientific. "SAFETY DATA SHEET: 5-Fluoroindole." fishersci.com.
Personal protective equipment for handling 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
As a Senior Application Scientist, I recognize that handling novel, highly potent fluorinated indolealkylamines like 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine requires safety protocols that extend far beyond generic Materi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling novel, highly potent fluorinated indolealkylamines like 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine requires safety protocols that extend far beyond generic Material Safety Data Sheets (MSDS). This compound is a structurally extended homologue of serotonergic tryptamines.
To ensure the safety of your research personnel and the integrity of your laboratory environment, this guide provides a field-proven, causality-driven operational framework.
The Mechanistic Hazard Profile: Why Standard PPE Fails
Before detailing the operational steps, it is critical to understand the causality behind the hazards of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine.
Fluorination at the 5-position of the indole ring fundamentally alters the molecule's pharmacokinetics. The introduction of the highly electronegative fluorine atom increases the compound's lipophilicity and acts as a potent hydrogen-bond acceptor. This structural modification significantly enhances its binding affinity to 5-HT1A and 5-HT2A (serotonin) receptors and allows it to cross the blood-brain barrier (BBB) with extreme rapidity[1].
The Core Risk: Because of this enhanced BBB penetration, even microscopic dermal exposure or aerosol inhalation can bypass first-pass metabolism, leading to rapid-onset Serotonin Syndrome (characterized by hyperthermia, clonus, and altered mental status)[1]. Standard laboratory PPE is designed for splash protection, not for preventing the systemic absorption of highly lipophilic neuro-agonists.
Quantitative Personal Protective Equipment (PPE) Matrix
To mitigate transdermal and mucosal absorption, your PPE must act as an impermeable, self-validating barrier system.
Protection Category
Recommended Specification
Mechanistic Causality & Rationale
Hand Protection
Class 5 Nitrile or Fluorocaoutchouc (Double-gloved)
Indole derivatives permeate standard latex rapidly. Class 5 polymers provide a breakthrough time of >240 minutes, essential for preventing transdermal absorption[2].
Respiratory
NIOSH N100 or P3 Particulate Respirator
Prevents inhalation of highly active micro-particulates. Standard surgical masks offer zero protection against lipophilic indole dust[3].
Eye & Face
ANSI Z87.1 Chemical Goggles + Full Face Shield
Prevents mucosal absorption via the conjunctiva, a highly vascularized pathway directly to systemic circulation[4].
Body Protection
Non-porous Tyvek® Suit over Flame-Retardant Lab Coat
Eliminates the risk of powder embedding in standard woven cotton lab coats, which causes chronic, low-dose exposure[5].
Hazard Mitigation Workflow
Workflow for mitigating systemic exposure risks during fluorinated indolealkylamine handling.
Standard Operating Procedure (SOP): Handling & Weighing
To ensure absolute safety, execute the following step-by-step methodology when handling the raw powder form of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine.
Step 1: Environmental Engineering Controls
Action: Conduct all open-container manipulations inside a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a face velocity of at least 100–120 feet per minute (fpm).
Validation: Verify the airflow monitor is green before uncapping the vial. Do not rely on auditory cues.
Step 2: Static Mitigation (Critical Step)
Action: Discharge static electricity from your gloves and the spatulas using an anti-static zero-ion gun before touching the chemical container.
Causality: Fluorinated amine powders are highly prone to electrostatic dispersion. A static charge can cause the powder to aerosolize upon opening, bypassing localized ventilation and adhering to the exterior of your PPE.
Step 3: Closed-System Weighing
Action: Tare a sealed, pre-weighed amber glass vial. Inside the fume hood, transfer the estimated required mass of the chemical into the vial, seal it tightly, and then transfer the sealed vial to the analytical balance.
Causality: Weighing fine, neuroactive powders on an open analytical balance creates micro-drafts that spread invisible particulate matter across the laboratory bench.
Step 4: Solubilization
Action: Inject your chosen solvent (e.g., anhydrous DMSO or Methanol) directly through a septum into the sealed vial using a syringe.
Validation: Swirl gently until complete dissolution is achieved. Only open the vial once the compound is fully in solution, as liquid states eliminate the inhalation hazard of particulates.
Decontamination and Disposal Plan
Indole derivatives exhibit high environmental persistence and can adhere to stainless steel surfaces. A rigorous disposal plan is non-negotiable.
Surface Decontamination: Do not use dry paper towels, which will simply spread the powder. Spray all interior hood surfaces and balance plates with a 10% sodium hypochlorite (bleach) solution or a mild alkaline wash. The oxidative stress degrades the indole ring structure, rendering the molecule biologically inactive. Wipe down with damp, disposable absorbent pads.
Waste Segregation: Collect all contaminated consumables (pipette tips, gloves, weighing boats, and wiping pads) in a designated, puncture-proof biohazard/chemical waste bin.
Final Disposal: Label the waste explicitly as "Toxic Fluorinated Indolealkylamine Waste." It must be disposed of via high-temperature incineration (>1000°C) through a certified hazardous waste contractor[4]. Do not flush any aqueous waste down the sink, as it poses a severe risk to aquatic life and violates EPA/local regulatory standards.
References
Title: Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines | Journal of Medicinal Chemistry
Source: ACS Publications
URL: [Link]